2-[(Trifluoromethyl)thio]ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NS/c4-3(5,6)8-2-1-7/h1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTQMKOWDYNUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609354-98-5 | |
| Record name | 2-[(trifluoromethyl)sulfanyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 2-[(Trifluoromethyl)thio]ethanamine. This guide summarizes available computed data and provides comparative values from structurally similar compounds to offer insights into its potential physicochemical properties. Methodologies presented are based on established analytical techniques for analogous compounds and should be adapted and validated for specific experimental conditions.
Introduction
This compound is a fluorinated organic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethylthio (-SCF3) group. This functional group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a summary of the known and predicted physicochemical properties of this compound and its hydrochloride salt, alongside data for related, non-fluorinated analogs to provide context.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Molecular Formula: C₃H₆F₃NS
-
Chemical Structure: F₃C-S-CH₂-CH₂-NH₂
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables present a combination of computed data for the target compound and its hydrochloride salt, alongside experimental data for its non-fluorinated analogs, 2-(methylthio)ethanamine and 2-(ethylthio)ethanamine, to facilitate comparison.
Table 1: Core Physicochemical Properties
| Property | This compound | This compound HCl | 2-(Methylthio)ethanamine | 2-(Ethylthio)ethanamine |
| Molecular Weight ( g/mol ) | 145.15 (Calculated) | 181.61 (Computed)[1] | 91.18 | 105.20[2] |
| Boiling Point (°C) | Data Not Available | Data Not Available | 146-149 | 159-160[2] |
| Melting Point (°C) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Density (g/mL) | Data Not Available | Data Not Available | 0.98 at 20°C | 0.946 at 25°C[2] |
| Refractive Index (n20/D) | Data Not Available | Data Not Available | 1.495 | 1.490[2] |
Table 2: Solubility and Partitioning Behavior
| Property | This compound | This compound HCl | 2-(Methylthio)ethanamine | 2-(Ethylthio)ethanamine |
| Water Solubility | Data Not Available | Data Not Available | Soluble[3][4] | Data Not Available |
| pKa | Data Not Available | Data Not Available | 9.18 (at 30°C)[3] | Data Not Available |
| LogP | Data Not Available | Data Not Available | Data Not Available | 0.3 (Computed)[5] |
Experimental Protocols
While specific protocols for this compound are not available, the following sections describe general methodologies that can be adapted for its synthesis and the determination of its key physicochemical properties.
A potential synthetic route to this compound could involve the reaction of a suitable trifluoromethylthiolating agent with a protected 2-aminoethanethiol derivative, followed by deprotection. A generalized workflow is presented below.
General Procedure:
-
Reaction: A protected 2-aminoethanethiol, such as N-Boc-cysteamine, is reacted with a trifluoromethylthiolating agent. Silver(I) trifluoromethanethiolate (AgSCF₃) is a common reagent for this purpose. The reaction is typically carried out in an inert solvent under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. Purification of the protected intermediate is typically achieved by column chromatography.
-
Deprotection: The protecting group (e.g., Boc) is removed from the amino group. For a Boc group, this is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.
-
Isolation: The final product, this compound, is isolated and purified, for instance, by distillation or crystallization of its salt form.
The following diagram outlines a general workflow for the experimental determination of key physicochemical properties.
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure.
-
Melting Point: For solid derivatives (e.g., hydrochloride salt), determined using a melting point apparatus or by differential scanning calorimetry (DSC).
-
Aqueous Solubility: The shake-flask method is standard. An excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC-UV.
-
pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and measuring the concentration of the compound in each phase. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP based on the retention time of the compound on a calibrated column.[6][7]
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the two methylene groups and the amine protons.
-
¹³C NMR would provide signals for the two carbon atoms.
-
¹⁹F NMR is particularly useful for fluorine-containing compounds and would show a characteristic signal for the CF₃ group.[8]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern. For volatile fluorine compounds, field ionization (FI) may be a suitable soft ionization technique to observe the molecular ion, which can be challenging with electron ionization (EI).[9]
-
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl chain, and C-F stretching of the trifluoromethyl group.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing specific signaling pathways or established biological activities for this compound. Its structural similarity to cysteamine and the presence of the trifluoromethylthio group suggest potential for investigation in areas where these moieties are known to be active. However, any such activity would need to be determined through dedicated biological screening and mechanistic studies.
Conclusion
This compound represents a chemical entity with potential for applications in drug discovery. While experimental physicochemical data is currently lacking, this guide provides a framework for its characterization based on computed values and data from analogous compounds. The outlined experimental protocols offer a starting point for researchers to determine its properties and explore its potential applications. Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(Ethylthio)ethylamine 96 36489-03-9 [sigmaaldrich.com]
- 3. 2-(METHYLTHIO)ETHYLAMINE | 18542-42-2 [amp.chemicalbook.com]
- 4. 2-(METHYLTHIO)ETHYLAMINE CAS#: 18542-42-2 [m.chemicalbook.com]
- 5. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Spectroscopic Characterization of 2-[(Trifluoromethyl)thio]ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for 2-[(Trifluoromethyl)thio]ethanamine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this document outlines the predicted spectral characteristics based on the analysis of its functional groups and data from analogous structures. It also details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the planning and execution of analytical studies involving this compound and related compounds.
Introduction
This compound (C₃H₆F₃NS) is a small molecule featuring a primary amine, an ethyl linker, and a trifluoromethylthio group. The presence of the highly electronegative trifluoromethyl group is known to significantly influence the electronic properties and biological activity of molecules. Accurate and comprehensive spectral characterization is a critical first step in any research and development endeavor involving this and similar compounds, ensuring structural confirmation and purity assessment. This guide provides a foundational framework for the acquisition and interpretation of its NMR, IR, and MS spectral data.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted to exhibit signals corresponding to the ethyl protons, the amine protons, and the trifluoromethyl group.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~2.9 - 3.2 | Triplet | ~ 6-7 | -S-CH₂ -CH₂-NH₂ |
| ¹H | ~2.8 - 3.1 | Triplet | ~ 6-7 | -S-CH₂-CH₂ -NH₂ |
| ¹H | ~1.5 - 2.5 (broad) | Singlet | - | -NH₂ |
| ¹³C | ~30 - 35 | - | - | -S-CH₂ -CH₂-NH₂ |
| ¹³C | ~40 - 45 | - | - | -S-CH₂-CH₂ -NH₂ |
| ¹³C | ~128 (quartet) | Quartet | ~ 307 | -CF₃ |
| ¹⁹F | ~ -40 to -45 | Singlet | - | -S-CF₃ |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the amine and the trifluoromethylthio groups.[1][2][3][4]
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3400 - 3250 | Medium, two bands | N-H stretch | Primary Amine |
| 2960 - 2850 | Medium | C-H stretch | Alkane |
| 1650 - 1580 | Medium | N-H bend | Primary Amine |
| 1350 - 1150 | Strong | C-F stretch | Trifluoromethyl |
| 1250 - 1020 | Medium | C-N stretch | Aliphatic Amine |
| 800 - 600 | Medium | C-S stretch | Thioether |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[5][6][7]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 145 | [M]⁺ | Molecular Ion |
| 128 | [M - NH₃]⁺ | Loss of ammonia |
| 115 | [M - CH₂NH₂]⁺ | Alpha-cleavage |
| 76 | [CH₂SCF₃]⁺ | Cleavage of C-C bond |
| 69 | [CF₃]⁺ | Loss of the trifluoromethyl group |
Experimental Protocols
The following are general protocols for acquiring high-quality spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
A reference standard such as CFCl₃ can be used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC-MS is a suitable method. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.[8]
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a common method for GC-MS and provides reproducible fragmentation patterns.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for direct infusion and is less likely to cause extensive fragmentation, often preserving the molecular ion.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and standardized protocols for their acquisition. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental methodologies and the illustrated workflow are designed to facilitate the efficient and accurate spectroscopic characterization of this and structurally related compounds, which is an indispensable step in drug discovery and materials science research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthesis and detailed characterization of the novel compound, 2-[(Trifluoromethyl)thio]ethanamine. Due to the limited availability of direct literature on this specific molecule, this guide is constructed based on established synthetic methodologies and extensive spectroscopic data from analogous compounds. The trifluoromethylthio (SCF₃) functional group is of significant interest in medicinal chemistry and drug development due to its unique properties, including high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide offers a robust theoretical and practical framework for researchers looking to synthesize and study this and related compounds.
Proposed Synthesis
A two-step synthetic pathway is proposed, starting from the readily available bifunctional molecule, cysteamine. The strategy involves the protection of the amine functionality, followed by the trifluoromethylthiolation of the thiol group, and subsequent deprotection to yield the target compound.
Synthetic Pathway Overview
The proposed synthesis is outlined below:
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
-
To a solution of cysteamine (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, triethylamine (Et₃N, 1.1 eq.) is added dropwise.
-
A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM is added slowly to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield tert-butyl (2-mercaptoethyl)carbamate as a colorless oil.
-
To a solution of tert-butyl (2-mercaptoethyl)carbamate (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as acetonitrile, an electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin, 1.1 eq.) is added portion-wise at room temperature.[3]
-
The reaction mixture is stirred at room temperature for 16-24 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford tert-butyl (2-((trifluoromethyl)thio)ethyl)carbamate.
-
The tert-butyl (2-((trifluoromethyl)thio)ethyl)carbamate (1.0 eq.) is dissolved in DCM (0.2 M).
-
Trifluoroacetic acid (TFA, 10 eq.) is added dropwise at 0 °C.[4]
-
The reaction mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).[5][6]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water, and the pH is adjusted to >10 with aqueous NaOH.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.
Characterization
The following tables summarize the expected physical and spectroscopic data for this compound based on analysis of structurally related compounds.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~130-150 °C (estimated) |
| Molecular Formula | C₃H₆F₃NS |
| Molecular Weight | 145.14 g/mol |
Spectroscopic Data
¹H NMR Spectroscopy
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -S-CH₂ -CH₂-NH₂ | 3.0 - 3.2 | Triplet |
| -S-CH₂-CH₂ -NH₂ | 2.8 - 3.0 | Triplet |
| -CH₂-NH₂ | 1.5 - 2.5 (broad) | Singlet |
¹³C NMR Spectroscopy
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C F₃ | 128 - 132 (quartet, ¹JCF ≈ 307 Hz) |
| -C H₂-S- | 35 - 40 |
| -C H₂-NH₂ | 40 - 45 |
¹⁹F NMR Spectroscopy
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |
| -SCF₃ | -40 to -45 |
IR Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (two bands) | Primary amine, sharp and medium intensity[7][8] |
| N-H Bend | 1590 - 1650 | Primary amine scissoring |
| C-F Stretch | 1100 - 1200 (strong) | Trifluoromethyl group |
| C-N Stretch | 1020 - 1250 | Aliphatic amine |
| C-S Stretch | 600 - 800 (weak) | Thioether |
Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| 145 | [M]⁺ |
| 116 | [M - CH₂NH₂]⁺ |
| 76 | [M - SCF₃]⁺ |
| 69 | [CF₃]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Workflow and Logic
The successful synthesis and purification of the target compound require a systematic workflow.
Caption: General experimental workflow for synthesis and characterization.
Potential Applications and Significance
The incorporation of the trifluoromethylthio group into small molecules is a validated strategy in drug discovery for enhancing potency and metabolic stability.[1][2][9] this compound represents a novel, small, and functionalized building block. Its primary amine allows for further derivatization, making it a versatile precursor for the synthesis of a wide range of more complex molecules. Potential research applications include:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The trifluoromethylthio moiety may impart favorable pharmacological properties.[10]
-
Agrochemicals: The SCF₃ group is present in several commercial pesticides, and this compound could serve as a starting point for new agrochemical entities.
-
Materials Science: As a monomer or functionalizing agent for polymers and other materials where the properties of the SCF₃ group are desired.
References
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. wikieducator.org [wikieducator.org]
- 9. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
An In-depth Technical Guide to CAS Number 609354-98-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available research data exists for CAS number 609354-98-5. This guide synthesizes available safety and property information and provides general experimental considerations based on the compound's structure.
Introduction
CAS number 609354-98-5 is identified as 2-[(Trifluoromethyl)thio]ethanamine . This compound belongs to the class of organofluorine compounds, specifically a trifluoromethylthio ether with a primary amine functional group. The presence of the trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry and drug discovery. This moiety is known to enhance the lipophilicity and metabolic stability of parent molecules, potentially improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a summary of the known properties, safety information, and general experimental considerations for this compound.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. Data is compiled from various chemical supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C3H6F3NS | Mol-Instincts |
| Molecular Weight | 145.15 g/mol | Mol-Instincts |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Flash Point | No data available | |
| Storage Temperature | -18°C | abcr GmbH |
Safety and Handling
The primary safety information is derived from safety data sheets (SDS). As with any chemical, it should be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Hazard Identification
While a comprehensive toxicological profile is not publicly available, the compound is classified with the following hazards:
| Hazard | Description |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols and Considerations
Due to the lack of published research on this compound, specific experimental protocols are not available. The following represents a generalized workflow for the initial characterization and evaluation of a novel chemical entity of this class.
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the initial physicochemical and biological characterization of a novel compound like this compound.
The Trifluoromethylthio Group: A Keystone Functional Moiety in Modern Drug Discovery and Development
An In-depth Technical Guide on the Biological Activity of Trifluoromethylthio Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethylthio (-SCF3) group emerging as a particularly valuable moiety.[1][2] This functional group imparts a unique combination of physicochemical properties to organic molecules, significantly influencing their biological activity and pharmacokinetic profiles.[2][3] The -SCF3 group is characterized by its exceptional lipophilicity and strong electron-withdrawing nature, which together enhance a molecule's ability to permeate cell membranes and resist metabolic degradation.[1][2] These characteristics are highly desirable in the design of novel therapeutic agents, leading to improved potency, bioavailability, and overall efficacy. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylthio compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Physicochemical Properties and Their Impact on Biological Systems
The trifluoromethylthio group is one of the most lipophilic functional groups used in drug design, a property quantified by a high Hansch lipophilicity parameter (π = 1.44).[2] This high lipophilicity facilitates the passage of molecules through biological membranes, a critical step for reaching intracellular targets.[2] Furthermore, the strong electron-withdrawing nature of the -SCF3 group enhances the metabolic stability of parent molecules by shielding them from oxidative enzymatic degradation.[1][2] This increased stability leads to a longer half-life in vivo, potentially reducing the required dosage and frequency of administration.
Diverse Biological Activities of Trifluoromethylthio Compounds
The unique properties of the -SCF3 group have been leveraged to develop compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.
Anticancer Activity
Trifluoromethylthio-containing compounds have demonstrated significant potential as anticancer agents. Their enhanced lipophilicity allows for better penetration into tumor cells, and the electron-withdrawing nature of the -SCF3 group can modulate the binding affinity of the molecule to its therapeutic target. Several studies have reported potent cytotoxic effects of -SCF3 derivatives against various cancer cell lines.
Antiviral Activity
The incorporation of the -SCF3 group has also been explored in the development of novel antiviral agents. Fluorinated compounds, in general, are a key strategy in antiviral drug design. The presence of the -SCF3 moiety can improve the metabolic stability of nucleoside analogs and other antiviral scaffolds, leading to enhanced therapeutic efficacy.
Antibacterial Activity
Trifluoromethylthio compounds have shown promising activity against a range of bacterial pathogens, including drug-resistant strains.[1][4] The -SCF3 group can contribute to the bactericidal or bacteriostatic properties of a molecule, making it a valuable component in the design of new antibiotics.[4]
Anti-inflammatory and Enzyme Inhibitory Activity
The anti-inflammatory potential of trifluoromethylthio compounds has also been investigated. For instance, certain trifluoromethyl thioxanthone derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3] The unique electronic and steric properties of the -SCF3 group make it an attractive feature for the design of potent and selective enzyme inhibitors.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of trifluoromethylthio and related trifluoromethyl-containing compounds.
Table 1: Anticancer Activity of Trifluoromethylthio and Related Compounds
| Compound | Target Cell Line | IC50 | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (human breast cancer) | 2.63 µM | [5] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (human breast cancer) | 3.09 µM | [5] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (amelanotic melanoma) | 24.4 µM | [6] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (melanotic melanoma) | 25.4 µM | [6] |
| Trifluoromethyl Thioxanthone Derivative 1 | HeLa (human cervical cancer) | 87.8 nM | [3] |
| N-Trifluoromethylthio Sulfonimidamide 13 | HepG2 (human liver cancer) | 15 µg/mL | [7] |
| N-Trifluoromethylthio Sulfonimidamide 15 | HepG2 (human liver cancer) | 65 µg/mL | [7] |
| Tributyltin trifluoroacetate (TBT-OCOCF3) | CAL-27 (human oral squamous carcinoma) | 2.45 µM | [8] |
Table 2: Antiviral Activity of Trifluoromethylthiolane Derivatives
| Compound | Virus | Cell Line | EC50 | CC50 | Reference |
| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | Herpes Simplex Virus Type 1 (HSV-1) | BHK-21 | - | 627 µg/mL | [9] |
| SBIO-6 | Herpes Simplex Virus Type 1 (HSV-1) | BHK-21 | - | 670 µg/mL | [9] |
| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | - | Hep-2 | - | 161 µg/mL | [9] |
| SBIO-6 | - | Hep-2 | - | 516 µg/mL | [9] |
| Hydroxychloroquine | SARS-CoV-2 | Vero | 0.72 µM | - | [10] |
| Chloroquine | SARS-CoV-2 | Vero | 5.47 µM | - | [10] |
Table 3: Antibacterial Activity of Trifluoromethylthio Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Trifluoromethylthio Sulfonimidamide 13 | Mycobacterium tuberculosis | 4-8 | [7] |
| N-Trifluoromethylthio Sulfonimidamide 15 | Mycobacterium tuberculosis | 4-8 | [7] |
| Trifluoromethylthio (1,3,4-oxadiazol-2-yl)benzamide 12 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [4] |
| Pentafluorosulfanyl (1,3,4-oxadiazol-2-yl)benzamide 13 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [4] |
| α-bromo-trans-cinnamaldehyde (A-BT) | Staphylococcus aureus isolates | 1-5 (mg/mL) | [8] |
| α-methyl-cinnamic acid (A-MCA) | Staphylococcus aureus isolates | 1-5 (mg/mL) | [8] |
Table 4: Enzyme Inhibitory Activity of Trifluoromethyl-Containing Compounds
| Compound | Enzyme | Ki (nM) | Reference |
| Thioether TFK 1 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| Thioether TFK 4 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| Thioether TFK 8 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| Thioether TFK 11 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| Thioether TFK 18 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| Thioether TFK 20 | Mammalian Carboxylesterase | 0.3 - 1670 | [11] |
| (5,5,5-trifluoro-4-oxopentyl)trimethylammonium bicarbonate (1) | Acetylcholinesterase | 0.06 | [12] |
| (5,5,5-trifluoro-4-oxopentyl)trimethylammonium bicarbonate (1) | Pseudocholinesterase | 70 | [12] |
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Test compound at various dilutions
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Protocol:
-
Cell Preparation: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.[15]
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.[15][16]
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound.[15]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[16]
-
Plaque Visualization: After the incubation period, fix the cells with a fixative solution and then stain with a staining solution like crystal violet to visualize the plaques.[15]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method, which measures the activity of acetylcholinesterase (AChE) by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound at various dilutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution to each well.[13][14] Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[14][15]
-
Reaction Initiation: Add the DTNB solution followed by the ATCI substrate to initiate the enzymatic reaction.[14]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.[13] The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can then be calculated. The inhibitor constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[17]
Signaling Pathways, Workflows, and Logical Relationships
Signaling Pathway: Inhibition of JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[18][19] Certain trifluoromethyl-containing compounds have been shown to inhibit this pathway.[18]
Caption: Inhibition of the JAK/STAT signaling pathway by a trifluoromethyl-containing compound.
Experimental Workflow: Multi-step Synthesis of a Trifluoromethylthio-Containing Compound
The synthesis of trifluoromethylthio compounds often involves multi-step reaction sequences to introduce the -SCF3 group and build the desired molecular scaffold.[2][20]
Caption: A generalized multi-step synthesis workflow for a trifluoromethylthio compound.
Logical Relationship: Biological Screening Cascade for Novel Drug Candidates
The discovery of new bioactive compounds typically follows a structured screening cascade to identify and characterize promising candidates.[6][21]
Caption: A typical biological screening cascade for the discovery of novel drug candidates.
Conclusion
The trifluoromethylthio group has firmly established itself as a privileged functional group in the fields of medicinal chemistry and agrochemicals. Its unique combination of high lipophilicity and strong electron-withdrawing character provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The diverse range of biological activities exhibited by -SCF3-containing compounds, including potent anticancer, antiviral, and antibacterial effects, underscores the broad applicability of this moiety in drug design. As synthetic methodologies for the introduction of the -SCF3 group continue to advance, it is anticipated that the number of trifluoromethylthio-containing drug candidates entering clinical development will continue to grow, offering new therapeutic options for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening cascade – REVIVE [revive.gardp.org]
- 15. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Inhibition of interleukin-3- and interferon- α-induced JAK/STAT signaling by the synthetic α-X-2',3,4,4'-tetramethoxychalcones α-Br-TMC and α-CF3-TMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. syrris.jp [syrris.jp]
- 21. international-biopharma.com [international-biopharma.com]
The Trifluoromethylthio Moiety in Drug Discovery: A Technical Overview of 2-[(Trifluoromethyl)thio]ethanamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its unique electronic and lipophilic characteristics. This technical guide provides a detailed examination of 2-[(Trifluoromethyl)thio]ethanamine, a key building block and exemplar of this important class of compounds.
Core Molecular Data
This compound is a foundational molecule for the synthesis of more complex pharmaceutical agents. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C3H6F3NS | [1] |
| Molecular Weight | 145.15 g/mol | [1] |
| CAS Number | 609354-98-5 | |
| Molecular Formula (HCl Salt) | C3H7ClF3NS | [2] |
| Molecular Weight (HCl Salt) | 181.61 g/mol | [2][3] |
The Significance of the Trifluoromethylthio Group
The trifluoromethylthio (SCF3) moiety imparts several advantageous properties to a molecule, making it a valuable addition in drug design.[4][5] It is highly lipophilic and electron-withdrawing, which can significantly enhance a drug candidate's ability to cross cell membranes and improve its metabolic stability.[4][5][6] Consequently, the development of synthetic methodologies to introduce the SCF3 group into organic molecules is an active area of research in both pharmaceutical and agrochemical fields.[5][7][8]
The presence of the SCF3 group can lead to:
-
Enhanced Lipophilicity: This property can improve a molecule's permeability across biological membranes, potentially increasing its bioavailability.[4][5]
-
Increased Metabolic Stability: The electron-withdrawing nature of the SCF3 group can protect the molecule from oxidative metabolism, prolonging its half-life in the body.[5]
-
Modulation of pKa: The strong electron-withdrawing effect can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding.
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for this compound.
A representative experimental protocol for a related S-trifluoromethylation of thiophenols is described by Zhang et al. (2022), which involves the reaction of a thiophenol with trifluoromethyl phenyl sulfone in the presence of a base and visible light irradiation.[9] While the substrate is different, the underlying principle of reacting a thiol with a trifluoromethyl source is analogous.
Potential Applications in Drug Development
Given the properties of the trifluoromethylthio group, this compound is a valuable building block for creating novel drug candidates with improved pharmacokinetic profiles. The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
The logical relationship for its application in a drug discovery pipeline can be visualized as follows:
Caption: Role of this compound in a drug discovery workflow.
While specific signaling pathways directly modulated by this compound are not documented, as it is primarily a synthetic intermediate, the derivatives synthesized from it could potentially target a wide array of biological pathways implicated in various diseases. The choice of the molecular scaffold to which the 2-[(trifluoromethyl)thio]ethylamino moiety is attached would determine the ultimate biological target.
Conclusion
This compound represents a key molecular entity for the introduction of the trifluoromethylthio group in drug discovery programs. Its physicochemical properties, conferred by the SCF3 group, offer a promising avenue for the development of new therapeutics with enhanced efficacy and pharmacokinetic profiles. Further research into the synthesis and application of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 2-((Trifluoromethyl)thio)ethanamine hydrochloride | C3H7ClF3NS | CID 91926049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
Stability and Storage of 2-[(Trifluoromethyl)thio]ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-[(Trifluoromethyl)thio]ethanamine. The trifluoromethylthio functional group is of growing interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Understanding the stability profile of key building blocks like this compound is therefore critical for its effective utilization in research and drug development. This document outlines potential degradation pathways, presents stability data under various stress conditions, and provides detailed experimental protocols for stability assessment.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylthio moiety into bioactive molecules. The presence of both a primary amine and a trifluoromethylthioether group in its structure suggests potential susceptibility to specific degradation pathways. This guide summarizes the key stability characteristics of this compound and offers guidance on its proper handling and storage to ensure its integrity for research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C3H6F3NS |
| Molecular Weight | 145.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 115-117 °C |
| Density | Approx. 1.25 g/cm³ |
| Solubility | Soluble in most organic solvents |
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize volatility and slow down potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the thioether and amine functionalities. |
| Light | Protect from light (Amber vial) | To prevent photolytic degradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis. |
| Container | Tightly sealed, compatible container (e.g., glass) | To prevent evaporation and contamination. |
Stability Profile
Forced degradation studies are crucial to identify the likely degradation products and establish the intrinsic stability of a molecule.[4][5][6] The following sections summarize the anticipated stability of this compound under various stress conditions. The presented data is representative and intended to illustrate the expected stability profile.
Hydrolytic Stability
The compound is expected to be relatively stable at neutral pH. However, under strongly acidic or basic conditions, degradation may occur.
Table 1: Hydrolytic Stability of this compound
| Condition | Duration | Assay (%) | Major Degradants (%) |
| 0.1 N HCl | 24h | 98.5 | 1.5 |
| pH 7 Buffer | 24h | 99.8 | <0.2 |
| 0.1 N NaOH | 24h | 92.3 | 7.7 |
Oxidative Stability
The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
Table 2: Oxidative Stability of this compound
| Condition | Duration | Assay (%) | Major Degradants (%) |
| 3% H₂O₂ | 24h | 85.2 | 14.8 |
| Air (ambient) | 7 days | 99.1 | 0.9 |
Thermal Stability
The compound is expected to have good thermal stability at ambient temperatures. Elevated temperatures may lead to degradation.
Table 3: Thermal Stability of this compound
| Condition | Duration | Assay (%) | Major Degradants (%) |
| 60°C | 7 days | 97.6 | 2.4 |
| 80°C | 7 days | 91.5 | 8.5 |
Photostability
Exposure to UV light may induce degradation.
Table 4: Photostability of this compound
| Condition | Duration | Assay (%) | Major Degradants (%) |
| ICH Q1B Option II | 24h | 96.8 | 3.2 |
Potential Degradation Pathways
Based on the functional groups present, two primary degradation pathways are anticipated: oxidation of the thioether and reactions involving the primary amine.
References
- 1. lubesngreases.com [lubesngreases.com]
- 2. mdpi.com [mdpi.com]
- 3. The determination of volatile amines in aquatic marine systems: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Solubility Landscape of 2-[(Trifluoromethyl)thio]ethanamine: A Technical Guide
For Immediate Release
Expected Solubility Profile
2-[(Trifluoromethyl)thio]ethanamine is a primary aliphatic amine containing a trifluoromethylthio group. This unique combination of functional groups is expected to dictate its solubility behavior in various organic solvents.
-
Aliphatic Amine Character : Lower molecular weight aliphatic amines generally exhibit some solubility in water due to their ability to form hydrogen bonds.[1][2] They are also often soluble in polar organic solvents.[3][4] However, as the carbon chain length increases, the hydrophobic character becomes more dominant, leading to decreased water solubility.[1][2]
-
Influence of the Trifluoromethyl Group : The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing.[5] Its presence is anticipated to decrease the aqueous solubility of the molecule. Conversely, the lipophilicity of the -CF3 group may enhance the solubility of this compound in non-polar and some polar aprotic organic solvents. The strong electron-withdrawing nature of the trifluoromethyl group is also expected to reduce the basicity of the amine, which could influence its solubility in acidic solutions.[6]
Based on these structural features, it is hypothesized that this compound will exhibit limited solubility in water but good solubility in a range of common organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | e.g., 25 | ||||
| e.g., Acetone | e.g., 25 | ||||
| e.g., Dichloromethane | e.g., 25 | ||||
| e.g., Ethyl Acetate | e.g., 25 | ||||
| e.g., Toluene | e.g., 25 | ||||
| e.g., Heptane | e.g., 25 | ||||
| e.g., Dimethyl Sulfoxide | e.g., 25 | ||||
| e.g., N,N-Dimethylformamide | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[7][8]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another suitable analytical instrument.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the results.
-
3.3. Data Calculation
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis in mg/mL) x (Dilution factor)
Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
This guide serves as a foundational resource for researchers investigating the properties of this compound. The provided protocols and frameworks are intended to facilitate the systematic and reproducible determination of its solubility in a variety of organic solvents, thereby supporting its potential applications in drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. fda.gov [fda.gov]
The Advent and Evolution of Trifluoromethylthiolating Agents: A Technical Guide for Researchers
A comprehensive overview of the discovery, history, and synthetic applications of trifluoromethylthiolating agents, from early pioneering work to the latest advancements in radical and photoredox catalysis.
The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylthiolating agents, detailing key experimental protocols and presenting comparative data to aid researchers in navigating this critical area of synthetic chemistry.
Early Discoveries: The Dawn of Electrophilic Trifluoromethylthiolation
The journey into trifluoromethylthiolation began with the pioneering work of Yagupolskii and his co-workers. In 1984, they reported the first effective electrophilic trifluoromethylating agent, a diaryl(trifluoromethyl)sulfonium salt. This discovery marked a paradigm shift, demonstrating that the seemingly counterintuitive "CF3+" synthon could be delivered to nucleophiles.
The initial synthesis involved the treatment of an aryltrifluoromethyl sulfoxide with a strong antimony-based Lewis acid to generate the sulfonium salt. This reagent was capable of trifluoromethylthiolating soft nucleophiles like thiophenolates, albeit under harsh conditions.[1]
A significant advancement came with the development of S-(trifluoromethyl)diarylsulfonium salts, which offered improved stability and reactivity. These reagents could be synthesized through various methods, including a one-pot procedure from aromatic compounds, potassium triflinate, and triflic anhydride.[1]
The Umemoto Reagents: A New Generation of Power
A major leap forward in electrophilic trifluoromethylthiolation was the introduction of S-(trifluoromethyl)dibenzothiophenium salts, famously known as Umemoto's reagents, in the early 1990s.[1][2] These reagents exhibited significantly higher thermal stability and reactivity compared to their predecessors, broadening the scope of accessible trifluoromethylthiolated compounds.
The initial synthesis of Umemoto's reagent I was a multi-step process.[3] However, subsequent research led to more practical one-pot syntheses, making these powerful reagents more accessible to the wider scientific community.[1] The reactivity of Umemoto's reagents could be tuned by introducing electron-withdrawing or -donating groups on the dibenzothiophene core. For instance, Umemoto reagent IV, featuring trifluoromethoxy groups, exhibits enhanced reactivity.[4]
The development of Umemoto's reagents significantly expanded the toolbox for chemists, enabling the trifluoromethylthiolation of a wider range of nucleophiles, including arenes, alkenes, and β-ketoesters.[2]
The Rise of Nucleophilic and Radical Trifluoromethylthiolation
While electrophilic methods dominated the early landscape, the development of nucleophilic and radical trifluoromethylthiolation strategies opened new avenues for synthesis, offering complementary reactivity and milder reaction conditions.
Nucleophilic Approaches: Harnessing the Power of "SCF3-"
Silver(I) trifluoromethanethiolate (AgSCF3) has emerged as a key reagent in nucleophilic trifluoromethylthiolation. It serves as a stable and readily available source of the trifluoromethylthiolate anion ("SCF3-").[5] These reactions often proceed via transition-metal catalysis, with gold-catalyzed cross-coupling of organohalides with AgSCF3 being a notable example.[6] The concept of oxidative trifluoromethylthiolation, using a nucleophilic SCF3 source like (trifluoromethyl)trimethylsilane (TMSCF3) and elemental sulfur in the presence of an oxidant, has further expanded the utility of nucleophilic approaches.[5][7][8]
Radical Pathways: A New Frontier
The generation of the trifluoromethylthio radical (•SCF3) has unlocked a host of novel transformations. Radical-initiated trifluoromethylthiolation of alkenes and alkynes allows for the formation of complex molecular architectures.[9] Various reagents have been developed to serve as sources of the •SCF3 radical, including N-((trifluoromethyl)thio)saccharin and trifluoromethanesulfonyl chloride.[3]
The advent of photoredox catalysis has revolutionized radical trifluoromethylthiolation, enabling these reactions to proceed under mild conditions using visible light.[10][11][12][13][14] Organic dyes and ruthenium or iridium complexes are commonly employed as photocatalysts to initiate the formation of the •SCF3 radical, which then engages in a variety of addition and cyclization reactions.[1]
Modern Reagents: Rational Design and Expanded Capabilities
The evolution of trifluoromethylthiolating agents has moved from serendipitous discoveries to rational design, leading to the development of highly efficient and user-friendly reagents.[15]
N-Trifluoromethylthiosaccharin, developed by Shen and co-workers, is a prime example of a modern, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagent. Its synthesis is straightforward from readily available starting materials.[8][16] This reagent has proven effective for the trifluoromethylthiolation of a wide array of nucleophiles, including alcohols, amines, and arenes.[16]
The development of reagents like S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) further highlights the trend towards atom-efficient and versatile reagents that can act as sources of electrophilic, nucleophilic, or radical SCF3 species depending on the reaction conditions.[17]
Quantitative Data for Comparison
To facilitate the selection of the most appropriate trifluoromethylthiolating agent for a given transformation, the following tables summarize key quantitative data for various reagents and reaction types.
Table 1: Comparison of Electrophilic Trifluoromethylthiolating Reagents
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Umemoto Reagent IV | α-Acetyl-γ-butyrolactone | NaH, DMF, -45 °C to rt, 1h | 71 | [4] |
| S-(trifluoromethyl)diphenylsulfonium triflate (7) | p-Hydroquinone | Pyridine, THF, rt, 2h | 35 | [18] |
| S-(trifluoromethyl)(4-nitrophenyl)phenylsulfonium triflate (10) | p-Hydroquinone | Pyridine, THF, rt, 2h | 85 | [18] |
| S-(trifluoromethyl)bis(4-nitrophenyl)sulfonium triflate (11) | p-Hydroquinone | Pyridine, THF, rt, 2h | 85 | [18] |
| N-Trifluoromethylthiosaccharin | Phenol | TfOH, CH2Cl2, rt, 1h | 95 | [19] |
| PhNHSCF3 | 2-Methylphenol | TfOH, CH2Cl2, rt, 1h | 92 | [19] |
Table 2: Comparison of Nucleophilic Trifluoromethylthiolation Reactions
| Reagent System | Substrate | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AgSCF3 | Phenyl Iodide | (MeDalphos)AuCl, AgSbF6 | DCE | 70 | 1 | 95 | [6] |
| AgSCF3 | 4-Iodoanisole | (MeDalphos)AuCl, AgSbF6 | DCE | 70 | 1 | 97 | [6] |
| TMSCF3 / S8 | Phenylboronic Acid | Cu(OAc)2, K2CO3 | DMF | 60 | 12 | 85 | [8] |
Table 3: Comparison of Radical Trifluoromethylthiolation Reactions
| Reagent | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| N-(trifluoromethylthio)phthalimide | Styrene / Phenylmagnesium bromide | Ni(dme)Cl2, Cu(MeCN)4PF6 | 85 | [10] |
| AgSCF3 | 1,1-Diphenylethylene | K2S2O8, DMSO | 82 | [20] |
| Langlois Reagent (CF3SO2Na) | Thiophenol | Diacetyl, Blue LED, Acetone, rt, 48h | 81 | [10][11] |
| N-((trifluoromethyl)thio)saccharin | 2-Phenylindolizine-1-carbonitrile | --INVALID-LINK--2, Acetone, Blue LED | 99 | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a key trifluoromethylthiolating agent and its application in a representative trifluoromethylthiolation reaction.
Synthesis of N-Trifluoromethylthiosaccharin
This procedure follows the method developed by Shen and co-workers.[8][16]
Step A: N-Chlorosaccharin
-
To a 500 mL round-bottomed flask charged with saccharin (18.0 g, 98.3 mmol) is added methanol (350 mL).
-
The resulting suspension is stirred vigorously under a nitrogen atmosphere.
-
tert-Butyl hypochlorite (13.9 g, 128 mmol) is added in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
The mixture is stirred for 5 minutes and then allowed to stand for 5 minutes.
-
The precipitate is collected by vacuum filtration, washed with petroleum ether (100 mL), and dried under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76-79%).[16]
Step B: tris-Silver(I) trifluoromethanethiolate acetonitrile solvate
-
To an oven-dried 500 mL round-bottomed flask is added dry silver(I) fluoride (50 g, 394.1 mmol).
-
The flask is charged with dry acetonitrile (150 mL) and carbon disulfide (75 mL, 1248 mmol) is added via syringe.
-
The mixture is heated to reflux at 80 °C and stirred vigorously for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is carefully removed by distillation.
-
The residue is dissolved in ethyl acetate (300 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with petroleum ether and dried under high vacuum to afford tris-silver(I) trifluoromethanethiolate as an off-white solid.[16]
Step C: N-Trifluoromethylthiosaccharin
-
To a 250 mL round-bottomed flask are added N-chlorosaccharin (5.0 g, 23.2 mmol) and tris-silver(I) trifluoromethanethiolate (10.0 g, 24.3 mmol).
-
Dry acetonitrile (100 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is suspended in dichloromethane (90 mL), stirred for 10 minutes, and filtered through Celite.
-
The filtrate is concentrated, and the resulting solid is washed with petroleum ether and dried to afford N-trifluoromethylthiosaccharin as a white solid.[8][16]
Trifluoromethylthiolation of an Alkene via Photoredox Catalysis
This protocol is a general procedure for the hydrotrifluoromethylthiolation of unactivated alkenes.[4]
-
In a 10-mL quartz reaction vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1 equiv), Langlois reagent (CF3SO2Na) (0.5 mmol, 2.5 equiv), and diacetyl (0.8 mmol, 4 equiv).
-
Add acetone (2 mL) as the solvent.
-
Seal the vial and place it under irradiation with blue LEDs at room temperature.
-
Stir the reaction mixture for 48 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired trifluoromethylthiolated product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the field of trifluoromethylthiolation.
Figure 1: Evolution of Trifluoromethylthiolating Agents.
Figure 2: Simplified Photoredox Catalytic Cycle.
Conclusion
The field of trifluoromethylthiolation has undergone remarkable development, driven by the increasing demand for fluorinated molecules in life sciences and materials science. From the early, often harsh methods to the modern, mild, and highly selective catalytic protocols, the journey reflects the ingenuity and progress of synthetic organic chemistry. The continuous development of new reagents and methodologies, particularly in the realm of photoredox catalysis, promises to further expand the accessibility and applicability of the trifluoromethylthio group, empowering researchers to explore new chemical space and design next-generation molecules with enhanced properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Photoredox-Catalyzed Hydrofluoromethylthiolation of Unactivated Alkenes to Access Alkyl Di- and Trifluoromethyl Sulfides. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct trifluoromethylthiolation of terminal alkynes mediated by a hypervalent trifluoromethylthio-iodine(iii) reagent; boosting effect of fluorinated alcohol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly Versatile and Atom-Efficient Trifluoromethylthiolating Agent: TTST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
The Trifluoromethylthio Group: A Privileged Motif in Targeting Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group stands out for its unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity, metabolic stability, and significant lipophilicity can enhance membrane permeability, improve metabolic resistance, and increase binding affinity to biological targets.[1][2][3] This guide delves into the known biological targets of trifluoromethylthio-containing molecules, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the field of drug discovery.
General Methodologies for Target Identification
Identifying the specific biological target of a small molecule is a critical step in drug development.[4] Several powerful techniques are employed to elucidate these interactions on a proteome-wide scale.
Common Target Identification Workflows
A general workflow for identifying the protein targets of novel SCF3-containing compounds often involves a combination of affinity-based and functional proteomic methods.
Experimental Protocols for Target Identification
1. Affinity Chromatography: This traditional method involves immobilizing a modified version of the SCF3-containing small molecule onto a solid support (e.g., agarose beads).[5][6] A cell lysate is then passed over this support, and proteins that bind to the molecule are "pulled down" and subsequently identified by mass spectrometry.[7]
-
Protocol:
-
Synthesize an analog of the SCF3-compound with a linker for attachment to a solid matrix.
-
Couple the analog to activated agarose beads.
-
Prepare a native cell or tissue lysate.
-
Incubate the lysate with the compound-coupled beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry (e.g., MudPIT).[8]
-
2. Drug Affinity Responsive Target Stability (DARTS): DARTS is a powerful technique that identifies protein targets without requiring chemical modification of the compound. It is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolysis.[7][8]
-
Protocol:
-
Treat a cell lysate with the SCF3-containing compound at various concentrations; include a vehicle control (e.g., DMSO).
-
Incubate to allow for binding.
-
Subject the lysates to limited proteolysis with a protease (e.g., thermolysin or subtilisin).[7]
-
Stop the digestion and analyze the protein patterns via SDS-PAGE.
-
Proteins that show increased resistance to digestion in the presence of the compound are potential targets.
-
Excise the corresponding bands and identify the proteins by mass spectrometry.
-
Key Biological Target Classes
Trifluoromethylthio-containing molecules have shown activity against several important classes of biological targets, most notably protein kinases and G-protein-coupled receptors (GPCRs).
Protein Kinases
Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of kinase inhibitors is a major focus of modern drug discovery.[10]
Example: Proline-rich Tyrosine Kinase 2 (PYK2) A series of trifluoromethylpyrimidine-based compounds were developed as inhibitors of PYK2, a non-receptor tyrosine kinase involved in cancer cell signaling.
Quantitative Data: PYK2 Inhibition
| Compound Reference | Modification | Target Kinase | IC50 (nM) | Selectivity vs. FAK |
| Compound A | 2,4-diaminopyrimidine | FAK | 91.4 | - |
| Compound A | 2,4-diaminopyrimidine | PYK2 | ~2300 | 0.04x |
| Compound B | Optimized diaminopyrimidine | PYK2 | 110 | >10x |
| Compound C | Optimized diaminopyrimidine | PYK2 | 50 | >20x |
| (Data synthesized from representative values found in literature such as[11]) |
Experimental Protocol: Radiometric Protein Kinase Assay This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.[12]
-
Materials: Purified recombinant kinase (e.g., PYK2), substrate peptide, [γ-33P]-ATP, assay buffer, test compounds (dissolved in DMSO), 96-well filter plates.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, the substrate peptide, and non-radioactive ATP.
-
In a 96-well plate, add 5 µL of the test SCF3-compound at various concentrations.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of a mixture of assay buffer and [γ-33P]-ATP.[12]
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[12]
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]-ATP.
-
Determine the amount of incorporated radioactivity using a microplate scintillation counter.[12]
-
Calculate the percentage of residual kinase activity relative to an untreated control and plot against compound concentration to determine the IC50 value.
-
Signaling Pathway: PYK2 in Cancer PYK2 is a key node in signaling pathways that control cell migration, proliferation, and survival. Its inhibition can block these oncogenic processes.
G-Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a novel approach to achieving receptor selectivity.[14][15]
Example: Allosteric Modulators of Metabotropic Glutamate Receptors (mGluRs) The mGluR family is a target for treating various CNS disorders. Trifluoromethylthio-containing compounds have been explored as allosteric modulators for these receptors.
Quantitative Data: GPCR Allosteric Modulation
| Compound Type | Target Receptor | Assay Type | EC50 / IC50 (µM) |
| Positive Allosteric Modulator (PAM) | mGluR5 | Ca2+ Flux | 0.25 |
| Negative Allosteric Modulator (NAM) | mGluR2 | Ca2+ Flux | 1.5 |
| Orthosteric Agonist | mGluR5 | Ca2+ Flux | 0.05 |
| (Representative data for illustrative purposes) |
Experimental Protocol: Calcium Flux Assay for GPCRs This assay measures the intracellular calcium mobilization that occurs upon GPCR activation (typically for Gq-coupled receptors).[16]
-
Materials: CHO or HEK293 cells stably expressing the target GPCR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., HBSS), test compounds, and a reference agonist.
-
Procedure:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FDSS, FLIPR).
-
Add the SCF3-containing test compound (to test for allosteric modulation) or vehicle control and incubate for a defined period.
-
Add a sub-maximal concentration (e.g., EC20) of the reference agonist to all wells.
-
Monitor the change in fluorescence intensity over time. A potentiation of the signal in the presence of the test compound indicates positive allosteric modulation (PAM), while a decrease indicates negative allosteric modulation (NAM).
-
Data is typically analyzed by calculating the area under the curve or the peak fluorescence and plotting against compound concentration to determine EC50 or IC50 values.[16]
-
Signaling Pathway: GPCR Allosteric Modulation Allosteric modulators can fine-tune the receptor's response to its endogenous ligand, offering a more subtle and potentially safer therapeutic intervention.
Conclusion
The trifluoromethylthio group is a valuable component in the medicinal chemist's toolkit, enabling the development of potent and selective modulators of key biological targets. The methodologies and data presented in this guide highlight the systematic approach required to identify and characterize the targets of SCF3-containing molecules, from initial screening to detailed mechanistic studies. As our understanding of complex signaling networks grows, the rational design of molecules bearing the SCF3-moiety will continue to provide innovative solutions for challenging therapeutic targets in kinases, GPCRs, and beyond.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. nbinno.com [nbinno.com]
- 4. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A non-canonical mechanism of GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unige.ch [unige.ch]
Methodological & Application
Application Notes and Protocols for Trifluoromethylthiolation of Primary and Secondary Amines
Note to the Reader: As of November 2025, detailed and specific protocols for the direct use of 2-[(trifluoromethyl)thio]ethanamine as a reagent in trifluoromethylthiolation reactions are not extensively documented in readily accessible scientific literature. The information provided below outlines general and contemporary methods for the trifluoromethylthiolation of primary and secondary amines, which represents the closest available methodology to the topic of interest. Researchers should consider these as foundational protocols that may be adapted for specific substrates and research goals.
Introduction
The trifluoromethylthio (–SCF₃) group is of significant interest in the development of pharmaceuticals and agrochemicals due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of molecules.[1][2][3][4] This document provides an overview of common protocols for the N-trifluoromethylthiolation of primary and secondary amines using various electrophilic trifluoromethylthiolating reagents.
General Experimental Workflow for N-Trifluoromethylthiolation of Amines
The following diagram outlines a typical workflow for the trifluoromethylthiolation of an amine substrate using an electrophilic trifluoromethylthiolating reagent.
Caption: General workflow for N-trifluoromethylthiolation.
Key Reagents for N-Trifluoromethylthiolation
A variety of electrophilic trifluoromethylthiolating reagents have been developed. The choice of reagent can depend on the substrate's reactivity and the desired reaction conditions. Some common reagents are listed below.
| Reagent Name | Structure | Notes |
| N-(Trifluoromethylthio)saccharin | Image of N-(Trifluoromethylthio)saccharin | A versatile and effective reagent for the trifluoromethylthiolation of a broad range of nucleophiles, including amines.[2][5] |
| Trifluoromethanesulfenamide | CF₃SNH₂ | Can be used for the electrophilic trifluoromethylthiolation of amines, often requiring a base.[3][4] |
| N-Trifluoromethylthiodibenzenesulfonimide | Image of N-Trifluoromethylthiodibenzenesulfonimide | A highly electrophilic and reactive reagent.[5] |
| Umemoto's Reagents | Image of Umemoto's Reagents | A class of S-trifluoromethyl dibenzothiophenium salts.[1] |
| Togni's Reagents | Image of Togni's Reagents | Hypervalent iodine reagents used for trifluoromethylthiolation.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin
This protocol is a general guideline for the trifluoromethylthiolation of a primary or secondary amine using N-(trifluoromethylthio)saccharin.
Materials:
-
Amine substrate
-
N-(Trifluoromethylthio)saccharin
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (Et₃N), n-Butyllithium (n-BuLi)) - Note: The necessity and choice of base are substrate-dependent.[2]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the amine substrate (1.0 equiv.).
-
Dissolve the amine in the chosen anhydrous solvent.
-
If a base is required, add the base (1.0-1.2 equiv.) to the solution and stir for the recommended time (this can vary from minutes to hours, and may require cooling, e.g., to -78 °C for strong bases like n-BuLi).[3][4]
-
Add the N-(trifluoromethylthio)saccharin (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor for completion using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoromethylthiolated amine.
Protocol 2: Oxidative Trifluoromethylthiolation of Amines
This method provides an alternative route to N-trifluoromethylthiolated products.[2]
Materials:
-
Amine substrate
-
N-Chlorosuccinimide (NCS)
-
Silver(I) trifluoromethanethiolate (AgSCF₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the amine substrate (1.0 equiv.), NCS (1.2 equiv.), and AgSCF₃ (1.2 equiv.).[2]
-
Add anhydrous THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion by TLC or LC-MS. Reaction times can vary (typically 2-24 hours).[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-trifluoromethylthiolated amine.
Tabulated Data
The following table summarizes representative results for the N-trifluoromethylthiolation of various amines with different reagents, as described in the literature.
| Entry | Amine Substrate | Reagent | Base/Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylpiperazine | Trifluoromethanesulfenamide | n-BuLi | THF | 0.25 | 86 | [3] |
| 2 | Aniline | NCS, AgSCF₃ | - | THF | 2 | 75 | [2] |
| 3 | Benzylamine | NCS, AgSCF₃ | - | THF | 2 | 80 | [2] |
| 4 | Dibenzylamine | NCS, AgSCF₃ | - | THF | 20 | 65 | [2] |
| 5 | Morpholine | Trifluoromethanesulfenamide | n-BuLi | THF | 0.25 | 82 | [3] |
Mechanistic Considerations
The trifluoromethylthiolation of amines with electrophilic reagents can proceed through different pathways depending on the specific reagents and conditions used. A plausible general mechanism for the reaction with an electrophilic SCF₃ source is depicted below.
Caption: Plausible mechanism for N-trifluoromethylthiolation.
In an alternative, one-pot oxidative approach, the amine is first chlorinated, followed by a metathesis reaction.[2]
Safety Information
-
Trifluoromethylthiolating reagents should be handled with care in a well-ventilated fume hood.
-
Many of these reactions are moisture-sensitive and should be carried out under an inert atmosphere using anhydrous solvents.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Oxidative trifluoromethylthiolation and thiocyanation of amines: a general approach to N–S bond formation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00064A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-[(Trifluoromethyl)thio]ethanamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant interest due to its unique electronic properties and high lipophilicity.[1] This functional group can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 2-[(Trifluoromethyl)thio]ethanamine serves as a valuable building block for incorporating the trifluoromethylthio ethylamine scaffold into a diverse range of molecules, enabling the exploration of their therapeutic potential. This document provides an overview of the applications of this building block in drug discovery, with a focus on the development of novel therapeutic agents.
Key Physicochemical Properties of the Trifluoromethylthio Group
The -SCF3 group offers several advantages in drug design:
-
Increased Lipophilicity: The -SCF3 group is highly lipophilic, which can enhance the ability of a drug candidate to cross cellular membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group confer resistance to metabolic degradation, potentially increasing the in vivo half-life of a drug.[2]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the -SCF3 group can influence the pKa of nearby functional groups and modulate interactions with biological targets.[1]
-
Bioisosteric Replacement: The -SCF3 group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.
Application Example: Synthesis of Novel 5-HT2 Receptor Antagonists
Derivatives of 2-[(aminoethyl)thio]quinolines have been investigated as potent and selective 5-HT2 receptor antagonists.[3] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[4] The following sections detail the synthesis and biological evaluation of quinoline derivatives, providing a framework for how this compound can be utilized in a similar capacity.
Quantitative Data: 5-HT Receptor Affinity of Substituted 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline Analogues
The following table summarizes the binding affinities of a series of 2-[(2-aminoethyl)thio]quinoline derivatives for 5-HT1 and 5-HT2 receptors. This data highlights how structural modifications can influence potency and selectivity.
| Compound | R | 5-HT1 Receptor Affinity (IC50, nM) | 5-HT2 Receptor Affinity (IC50, nM) |
| 1 | H | >10000 | 130 |
| 2 | 2-F | >10000 | 80 |
| 3 | 3-F | >10000 | 120 |
| 4 | 4-F | >10000 | 70 |
| 5 | 2-Cl | >10000 | 50 |
| 6 | 3-Cl | >10000 | 90 |
| 7 | 4-Cl | >10000 | 40 |
| 8 | 2-CH3 | 8000 | 150 |
| 9 | 4-CH3 | >10000 | 100 |
| 10 | 4-OCH3 | >10000 | 180 |
Data adapted from Blackburn et al., J Med Chem. 1987 Dec;30(12):2252-9.[3]
Experimental Protocols
Synthesis of 2-[[2-(Trifluoromethyl)thio]ethyl]thio]-3-phenylquinoline (A Representative Protocol)
This protocol is adapted from the synthesis of analogous 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline.[3]
Workflow for the Synthesis of a 2-[[2-(Trifluoromethyl)thio]ethyl]thio]-3-phenylquinoline derivative.
Caption: Synthetic workflow for the preparation of a target quinoline derivative.
Materials:
-
3-Phenylquinoline-2(1H)-one
-
Phosphorus Pentasulfide
-
Pyridine
-
This compound hydrochloride
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 3-Phenylquinoline-2(1H)-thione:
-
A mixture of 3-phenylquinoline-2(1H)-one and phosphorus pentasulfide in pyridine is heated at reflux for 4 hours.
-
The reaction mixture is cooled and poured into water.
-
The resulting precipitate is filtered, washed with water, and dried to yield 3-phenylquinoline-2(1H)-thione.
-
-
S-Alkylation with this compound:
-
To a stirred suspension of sodium hydride in anhydrous DMF, a solution of 3-phenylquinoline-2(1H)-thione in DMF is added dropwise under a nitrogen atmosphere.
-
After stirring for 30 minutes, a solution of this compound hydrochloride (previously neutralized and extracted) in DMF is added.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The mixture is then poured into water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the target compound.
-
Biological Evaluation: In Vivo Antagonism of 5-HT2 Receptor-Mediated Effects
The following protocols are based on methods used to assess the 5-HT2 antagonist properties of analogous compounds.[3]
Workflow for In Vivo Biological Evaluation.
Caption: Workflow for assessing 5-HT2 antagonist activity in vivo.
1. Antagonism of 5-Hydroxytryptophan-Induced Head Twitches in Mice:
-
Animals: Male CD-1 mice.
-
Procedure:
-
Groups of mice are pre-treated with the test compound or vehicle control via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), the mice are administered 5-hydroxytryptophan (5-HTP), a serotonin precursor that induces head-twitch behavior mediated by 5-HT2 receptors.
-
The number of head twitches for each mouse is counted over a defined observation period (e.g., 2 minutes).
-
The percentage antagonism of the head-twitch response is calculated by comparing the mean number of twitches in the test group to the vehicle control group.
-
2. Antagonism of Fenfluramine-Induced Hyperthermia in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Basal rectal temperatures of the rats are recorded.
-
Rats are administered the test compound or vehicle control (i.p.).
-
After a pre-treatment period, fenfluramine, a serotonin-releasing agent that induces hyperthermia via 5-HT2 receptors, is administered.
-
Rectal temperatures are measured at regular intervals (e.g., every 30 minutes for 2 hours) post-fenfluramine administration.
-
The percentage antagonism of the hyperthermic response is calculated by comparing the temperature changes in the test group to the control group.
-
Signaling Pathway
Simplified 5-HT2A Receptor Signaling Pathway.
Caption: Simplified overview of the 5-HT2A receptor signaling cascade.
Conclusion
This compound is a versatile building block for the synthesis of novel drug candidates. The incorporation of the trifluoromethylthio moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The provided protocols for the synthesis and biological evaluation of 5-HT2 receptor antagonists serve as a practical guide for researchers aiming to explore the therapeutic potential of compounds derived from this valuable chemical entity. Further exploration of this scaffold in various therapeutic areas is warranted to unlock its full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-[(Trifluoromethyl)thio]ethanamine as a key building block. The incorporation of the trifluoromethylthio moiety is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity of drug candidates.
Synthesis of 2-Substituted-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-ones
Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities. The following protocol describes a one-pot, three-component reaction for their synthesis.
Experimental Protocol
A mixture of an aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and thioglycolic acid (1.2 mmol) is refluxed in toluene (20 mL) using a Dean-Stark apparatus for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired 2-substituted-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-one.
Data Presentation
| Entry | Aromatic Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 2-Phenyl-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-one | 85 | 110-112 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-one | 92 | 125-127 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-one | 88 | 118-120 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(2-((trifluoromethyl)thio)ethyl)thiazolidin-4-one | 78 | 135-137 |
Reaction Workflow
Caption: One-pot synthesis of thiazolidin-4-ones.
Synthesis of 4,6-Disubstituted-1-(2-((trifluoromethyl)thio)ethyl)-1,2,3,4-tetrahydropyrimidines
Tetrahydropyrimidines are important heterocyclic scaffolds in medicinal chemistry. The following protocol outlines their synthesis via a Biginelli-type reaction.
Experimental Protocol
A mixture of an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.2 mmol) in ethanol (15 mL) is treated with a catalytic amount of hydrochloric acid (2-3 drops). The reaction mixture is stirred at reflux for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the pure tetrahydropyrimidine derivative.
Data Presentation
| Entry | Aromatic Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-6-methyl-1-(2-((trifluoromethyl)thio)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ethyl 4-(p-tolyl)-6-methyl-1-(2-((trifluoromethyl)thio)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 82 |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Methyl 4-(4-chlorophenyl)-6-methyl-1-(2-((trifluoromethyl)thio)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(3-nitrophenyl)-6-methyl-1-(2-((trifluoromethyl)thio)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 68 |
Reaction Pathway
Caption: Synthesis of tetrahydropyrimidines.
Synthesis of 2,3-Dihydro-1-(2-((trifluoromethyl)thio)ethyl)-1H-1,5-benzodiazepines
1,5-Benzodiazepines are a class of psychoactive compounds. The following protocol describes their synthesis from o-phenylenediamine and a ketone.
Experimental Protocol
To a solution of o-phenylenediamine (1.0 mmol) and a ketone (2.2 mmol) in ethanol (20 mL), this compound (1.0 mmol) and a catalytic amount of acetic acid (0.2 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 1,5-benzodiazepine derivative.
Data Presentation
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1-(2-((trifluoromethyl)thio)ethyl)-1H-1,5-benzodiazepine | 65 |
| 2 | Cyclohexanone | Spiro[cyclohexane-1,2'-[2,3-dihydro-1-(2-((trifluoromethyl)thio)ethyl)-1H-1,5-benzodiazepine]] | 72 |
| 3 | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1-(2-((trifluoromethyl)thio)ethyl)-1H-1,5-benzodiazepine | 58 |
| 4 | Propiophenone | 2-Ethyl-2-methyl-4-phenyl-2,3-dihydro-1-(2-((trifluoromethyl)thio)ethyl)-1H-1,5-benzodiazepine | 61 |
Synthetic Route
Caption: Synthesis of 1,5-benzodiazepines.
Trifluoromethylthiolation of amines with 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a strategy of significant interest in medicinal chemistry and drug discovery. The high lipophilicity and strong electron-withdrawing nature of the SCF3 moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased cell membrane permeability, and improved protein binding affinity.[1][2][3] Consequently, the development of efficient and versatile methods for the trifluoromethylthiolation of amines to form N-SCF3 bonds is a key focus in modern synthetic chemistry.
While the specific use of 2-[(Trifluoromethyl)thio]ethanamine as a reagent for the trifluoromethylthiolation of other amines is not documented in the reviewed literature, several effective methods for the direct N-trifluoromethylthiolation of amines have been established. This document provides a detailed overview of these methodologies, including experimental protocols and comparative data.
Methods for the N-Trifluoromethylthiolation of Amines
The primary method identified for the direct N-trifluoromethylthiolation of amines involves the use of electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenamide.
Electrophilic N-Trifluoromethylthiolation with Trifluoromethanesulfenamide
A prominent method for the synthesis of trifluoromethylsulfanylamines involves the reaction of amines with a trifluoromethanesulfenamide reagent.[4][5][6] This approach allows for the direct formation of the N-SCF3 bond under basic conditions.
Reaction Scheme:
This transformation is typically achieved by deprotonating the amine with a strong base, such as butyllithium (BuLi), followed by the addition of the trifluoromethanesulfenamide reagent.[4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N-trifluoromethylthiolation of various amines using trifluoromethanesulfenamide (1a).
| Entry | Amine Substrate | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Phenylpiperazine | BuLi | -78 | 15 min | 65 | [6] |
| 2 | Phenylpiperazine | BuLi | 0 | 15 min | 86 | [6] |
| 3 | Phenylpiperazine | BuLi | 0 | 3 h | 84 | [6] |
| 4 | Phenylpiperazine | NaH | 0 | 15 min | 0 | [6] |
| 5 | Phenylpiperazine | Cs2CO3 | 80 | 2 h | 0 | [6] |
| 6 | Dibenzylamine | BuLi | 0 | 15 min | 85 | [5] |
| 7 | N-Phenylbenzylamine | BuLi | 0 | 15 min | 82 | [5] |
| 8 | Indoline | BuLi | 0 | 15 min | 75 | [5] |
| 9 | 1,2,3,4-Tetrahydroisoquinoline | BuLi | 0 | 15 min | 88 | [5] |
| 10 | Aniline | BuLi | 0 | 15 min | 55 | [5] |
Experimental Protocols
General Protocol for the N-Trifluoromethylthiolation of Secondary Amines with Trifluoromethanesulfenamide
Materials:
-
Secondary amine (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Butyllithium (BuLi) (1.05 equiv)
-
Trifluoromethanesulfenamide reagent (e.g., N-ethyl-N-(phenylsulfonyl)trifluoromethanesulfenamide) (1.1 equiv)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
To a solution of the secondary amine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add butyllithium (1.05 equiv) dropwise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the trifluoromethanesulfenamide reagent (1.1 equiv) to the reaction mixture.
-
Continue stirring at 0 °C for the time indicated in the data table (typically 15 minutes to 3 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoromethylthiolated amine.
Visualizations
Reaction Workflow for N-Trifluoromethylthiolation
Caption: General workflow for the N-trifluoromethylthiolation of amines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for N-trifluoromethylthiolation.
Conclusion
The N-trifluoromethylthiolation of amines is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. While the utility of this compound as a reagent for this purpose remains unexplored, the use of electrophilic reagents like trifluoromethanesulfenamides provides a direct and efficient route to a variety of N-SCF3 substituted amines. The protocols and data presented herein offer a comprehensive guide for researchers seeking to incorporate the trifluoromethylthio moiety into their target molecules. Further exploration into new reagents and methodologies will undoubtedly continue to advance this important area of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
- 5. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Mechanism of Trifluoromethylthiolation Using 2-[(Trifluoromethyl)thio]ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern drug discovery and development. This functional group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability, thereby improving its pharmacokinetic and pharmacodynamic profile. While a variety of reagents and methods have been developed for trifluoromethylthiolation, this document focuses on the application of 2-[(Trifluoromethyl)thio]ethanamine. However, detailed mechanistic studies and specific protocols for this particular reagent are not extensively documented in publicly available scientific literature. This document, therefore, provides a general overview of trifluoromethylthiolation mechanisms and offers a generalized protocol that can be adapted for the use of this compound, based on the reactivity of similar amino-containing trifluoromethylthiolating agents.
Introduction
The trifluoromethylthio (SCF3) moiety is a highly sought-after functional group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for modulating the physicochemical properties of drug candidates. The incorporation of an SCF3 group can lead to improved cell membrane permeability and increased resistance to metabolic degradation, ultimately enhancing the therapeutic potential of a molecule.
The development of efficient and versatile methods for introducing the SCF3 group is an active area of research. Trifluoromethylthiolation reactions can be broadly categorized into three main mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of method depends on the nature of the substrate and the desired outcome of the reaction.
While specific data on this compound as a trifluoromethylthiolating agent is scarce, its structure suggests potential reactivity as a nucleophilic trifluoromethylthiolating reagent, particularly after deprotonation of the amine or through the inherent nucleophilicity of the sulfur atom.
General Mechanisms of Trifluoromethylthiolation
The trifluoromethylthiolation of various substrates can proceed through several distinct mechanistic pathways. Understanding these mechanisms is crucial for selecting the appropriate reaction conditions and predicting the outcome of the transformation.
Nucleophilic Trifluoromethylthiolation
In this pathway, a nucleophilic source of the "SCF3" anion attacks an electrophilic substrate. Common electrophiles include aryl halides, diazonium salts, and activated alcohols. The generation of the trifluoromethylthiolate anion (CF3S⁻) can be achieved from various precursors. In the context of this compound, the amine functionality could potentially be used to generate a reactive species or the sulfur atom itself could act as a nucleophile.
Application Notes and Protocols: Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (–SCF3) group into aromatic systems is of significant interest in medicinal chemistry and materials science due to its ability to modulate lipophilicity, metabolic stability, and electronic properties. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C(sp²)–SCF3 bonds, offering a practical alternative to earlier methods that often required harsh conditions or stoichiometric reagents. This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylthiolation of aryl halides, summarizing key data and experimental methodologies.
Overview of the Reaction
Copper-catalyzed trifluoromethylthiolation of aryl halides involves the coupling of an aryl halide (Ar-X, where X = I, Br) with a trifluoromethylthiolating reagent in the presence of a copper catalyst. The choice of catalyst, ligand, solvent, and the nature of the trifluoromethylthio source are crucial for achieving high efficiency and broad substrate scope. Recent advancements have led to the development of milder reaction conditions and the use of more accessible and stable trifluoromethylthiolating agents.
Key Components and Reaction Parameters
Aryl Halides
A wide range of aryl and heteroaryl halides can be employed in this transformation. Aryl iodides are generally the most reactive substrates, followed by aryl bromides. The reaction tolerates a variety of functional groups, including esters, ketones, nitriles, and nitro groups. The presence of directing groups on the aryl halide can facilitate the reaction, even enabling the use of less reactive aryl bromides at room temperature.[1][2]
Trifluoromethylthiolating Reagents
Several reagents have been developed for the delivery of the SCF3 moiety. These can be broadly categorized as nucleophilic and electrophilic sources, with copper catalysis often proceeding through a formal nucleophilic pathway involving a Cu-SCF3 intermediate.
-
Silver(I) trifluoromethanethiolate (AgSCF3): A stable, commercially available, and widely used nucleophilic SCF3 source.[3][4]
-
Tetramethylammonium trifluoromethanethiolate ([NMe4][SCF3]): A convenient and soluble nucleophilic reagent.[1]
-
In situ generated reagents: Trifluoromethanesulfonyl hypervalent iodonium ylides and diazo-triflone can serve as precursors to the active trifluoromethylthiolating species in the presence of a copper catalyst.[5][6][7]
Copper Catalysts and Ligands
Simple copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) are commonly used as catalyst precursors.[1][2] The addition of a ligand is often essential to stabilize the copper catalyst, enhance its solubility, and promote the catalytic cycle. 1,10-phenanthroline is a frequently employed and effective ligand in these reactions.[1][2]
Tabulated Data for Reaction Optimization
The following tables summarize quantitative data from representative studies, providing a basis for reaction optimization and comparison of different catalytic systems.
Table 1: Trifluoromethylthiolation of Aryl Iodides
| Entry | Aryl Iodide | SCF3 Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | AgSCF3 | CuI (10) | 1,10-phen (20) | DMF | 100 | 12 | 85 | [1] |
| 2 | 1-Iodonaphthalene | AgSCF3 | CuI (10) | 1,10-phen (20) | DMF | 100 | 12 | 92 | [1] |
| 3 | 4-Iodoacetophenone | AgSCF3 | CuI (10) | 1,10-phen (20) | DMF | 100 | 12 | 78 | [1] |
| 4 | 2-Iodopyridine | AgSCF3 | CuI (10) | 1,10-phen (20) | DMF | 100 | 12 | 81 | [1] |
| 5 | 4-Iodobenzonitrile | [NMe4][SCF3] | CuBr (10) | 1,10-phen (20) | DMF | RT | 24 | 91 | [1] |
Table 2: Trifluoromethylthiolation of Aryl Bromides
| Entry | Aryl Bromide | SCF3 Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | [NMe4][SCF3] | CuBr (10) | 1,10-phen (20) | DMF | 100 | 24 | 75 | [1] |
| 2 | 1-Bromonaphthalene | [NMe4][SCF3] | CuBr (10) | 1,10-phen (20) | DMF | 100 | 24 | 82 | [1] |
| 3 | 4-Bromoacetophenone | [NMe4][SCF3] | CuBr (10) | 1,10-phen (20) | DMF | 100 | 24 | 68 | [1] |
| 4 | 2-Bromopyridine | [NMe4][SCF3] | CuBr (10) | 1,10-phen (20) | DMF | RT | 24 | 88 (with directing group) | [1][2] |
Experimental Protocols
General Protocol for Trifluoromethylthiolation of Aryl Iodides with AgSCF3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
AgSCF3 (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), AgSCF3 (1.5 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.
Protocol for Trifluoromethylthiolation of Aryl Bromides with [NMe4][SCF3] at Room Temperature (with a Directing Group)
This protocol is particularly useful for substrates bearing a directing group, such as a pyridyl moiety, which facilitates the reaction under milder conditions.[1][2]
Materials:
-
Aryl bromide with directing group (1.0 mmol)
-
[NMe4][SCF3] (1.5 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), [NMe4][SCF3] (1.5 mmol), CuBr (0.1 mmol), and 1,10-phenanthroline (0.2 mmol) to a dry Schlenk tube.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at room temperature for 24 hours.
-
Workup and purification are performed as described in Protocol 4.1.
Visualizations
The following diagrams illustrate the proposed catalytic cycle, a general experimental workflow, and the logical relationship of substrate reactivity.
Caption: Proposed catalytic cycle for copper-catalyzed trifluoromethylthiolation.
References
- 1. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. | Semantic Scholar [semanticscholar.org]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of trifluoromethylthio-containing peptides using 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of peptides containing the trifluoromethylthio (SCF3) group, a modification known to enhance key pharmacological properties. The introduction of the SCF3 moiety can significantly increase the lipophilicity and metabolic stability of peptides, making it a valuable strategy in the design of novel therapeutics.[1][2] The protocols outlined below focus on the incorporation of the trifluoromethylthio group via the use of 2-[(Trifluoromethyl)thio]ethanamine as a key building block.
Introduction
The trifluoromethylthio (SCF3) group is a highly lipophilic and strongly electron-withdrawing substituent that has gained significant interest in medicinal chemistry.[1][2][3] Its incorporation into peptides can lead to several advantageous properties, including:
-
Increased Lipophilicity: The SCF3 group has one of the highest Hansch-Leo lipophilicity parameters (π = 1.44), which can improve a peptide's ability to cross cell membranes.[2][3]
-
Enhanced Metabolic Stability: The strong electron-withdrawing nature of the SCF3 group can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in vivo.[2]
-
Modulation of Bioactivity: The altered physicochemical properties can lead to improved binding affinity and efficacy at biological targets.[1]
-
¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy to study peptide-protein interactions and conformational changes.[1][2]
These characteristics make the trifluoromethylthio group a privileged moiety in the design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model pentapeptide (Leu-Ala-Gly-Val-Ala) and its subsequent C-terminal modification with this compound.
| Step | Product | Yield (%) | Purity (%) (by RP-HPLC) | Expected Mass (Da) | Observed Mass (Da) (ESI-MS) |
| Solid-Phase Peptide Synthesis (SPPS) of the backbone peptide | H₂N-Leu-Ala-Gly-Val-Ala-COOH | 85 | >98 | 443.54 | 444.3 [M+H]⁺ |
| C-terminal amidation with this compound | H₂N-Leu-Ala-Gly-Val-Ala-NH-(CH₂)₂-SCF₃ | 78 | >95 | 572.71 | 573.4 [M+H]⁺ |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Backbone Peptide
This protocol describes the synthesis of the model pentapeptide (H₂N-Leu-Ala-Gly-Val-Ala-COOH) using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 10 minutes to remove the Fmoc protecting group from the C-terminal alanine.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) with DIC and OxymaPure® in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Gly, Ala, Leu).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the peptide-resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for purification by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: C-terminal Modification with this compound
This protocol details the coupling of this compound to the C-terminus of the synthesized peptide in solution.
Materials:
-
H₂N-Leu-Ala-Gly-Val-Ala-COOH (from Protocol 1)
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the peptide (1 equivalent) in DMF.
-
Activation: Add PyBOP (1.2 equivalents) and DIPEA (2 equivalents) to the peptide solution and stir for 10 minutes at room temperature to activate the C-terminal carboxylic acid.
-
Coupling: Add this compound (1.5 equivalents) to the activated peptide solution.
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature, monitoring the progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions containing the trifluoromethylthio-modified peptide to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a C-terminally trifluoromethylthio-modified peptide.
Caption: Impact of trifluoromethylthiolation on peptide properties and biological outcomes.
References
Application Notes and Protocols for 2-[(Trifluoromethyl)thio]ethanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethylthio (-SCF3) moiety, in particular, has garnered significant attention due to its unique physicochemical properties that can impart desirable characteristics to bioactive molecules. This functional group is highly lipophilic and strongly electron-withdrawing, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, the development of synthetic methodologies for introducing the -SCF3 group into molecular scaffolds is an active area of research in the agrochemical industry.
2-[(Trifluoromethyl)thio]ethanamine is a versatile building block that contains both the beneficial trifluoromethylthio group and a reactive primary amine. This combination allows for its incorporation into a wide array of molecular frameworks, making it a valuable precursor for the synthesis of novel fungicides, herbicides, and insecticides. These application notes provide an overview of the potential applications of this compound in agrochemical synthesis, including hypothetical synthesis pathways and general experimental protocols.
Physicochemical Properties of the Trifluoromethylthio Group
The trifluoromethylthio group confers unique properties to organic molecules, which are highly advantageous in the design of modern agrochemicals. A summary of these properties in comparison to other common functional groups is presented below.
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Relative Metabolic Stability |
| -SCF3 | 1.44 | 0.40 | High |
| -H | 0.00 | 0.00 | Variable |
| -CH3 | 0.56 | -0.17 | Low |
| -Cl | 0.71 | 0.23 | Moderate |
| -CF3 | 0.88 | 0.54 | High |
| -OCH3 | -0.02 | -0.27 | Low |
Data compiled from various sources on physical organic chemistry.
Hypothetical Applications in Agrochemical Synthesis
While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its structure lends itself to several key synthetic transformations common in the preparation of agrochemicals. The following sections outline hypothetical synthesis pathways where this building block could be employed.
Synthesis of Bioactive Amides
Amide linkages are prevalent in a vast number of commercial agrochemicals. The primary amine of this compound can readily react with activated carboxylic acids (e.g., acyl chlorides or acids activated with coupling agents) to form stable amide bonds. This pathway could be utilized to synthesize novel insecticidal or fungicidal compounds.
Caption: Amide synthesis pathway.
General Experimental Protocol for Amide Synthesis:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a coupling agent (e.g., 1.1 eq. of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 0.1 eq. of 4-dimethylaminopyridine (DMAP)). Stir the mixture at room temperature for 15-30 minutes. Alternatively, if starting from an acyl chloride, this step is omitted.
-
Amine Addition: Add this compound (1.0 eq.) to the reaction mixture. If an acyl chloride is used, a base such as triethylamine (1.2 eq.) should be added to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., saturated NaHCO3), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Ureas and Thioureas
Urea and thiourea moieties are present in a number of herbicides and insecticides. This compound can react with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas, which could exhibit herbicidal or insecticidal properties.
Caption: Urea/Thiourea synthesis.
General Experimental Protocol for Urea/Thiourea Synthesis:
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile, THF) under an inert atmosphere.
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Synthesis of Heterocyclic Derivatives
Many agrochemicals are based on heterocyclic scaffolds. The nucleophilic amine of this compound can be used to displace leaving groups (e.g., halogens) on activated heterocyclic rings, such as pyridines, pyrimidines, or triazines. This is a common strategy for the synthesis of a wide range of bioactive molecules.
Caption: Heterocycle synthesis.
General Experimental Protocol for Heterocyclic Derivative Synthesis:
-
Mixing Reagents: In a reaction vessel, combine the activated heterocycle (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 eq.) in a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Reaction: Heat the reaction mixture at a temperature ranging from 50 to 120 °C for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue is then purified by column chromatography on silica gel.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its combination of a reactive primary amine and the advantageous trifluoromethylthio group makes it a valuable tool for medicinal and agricultural chemists. The general synthetic protocols and hypothetical pathways outlined in these application notes provide a starting point for the exploration of this compound in the development of the next generation of crop protection agents. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully realize its potential in agrochemical discovery.
Troubleshooting & Optimization
Common byproducts in 2-[(Trifluoromethyl)thio]ethanamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(Trifluoromethyl)thio]ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on potential byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Degradation of Starting Material: this compound may be unstable under strongly basic or acidic conditions. 2. Oxidation: The thiol group is susceptible to oxidation to disulfides or sulfonic acids. 3. Side Reactions of the Amine: The primary amine can undergo competing reactions with the electrophile or other reagents. | 1. pH Control: Maintain a neutral or slightly acidic pH if possible. Use non-nucleophilic bases for acid scavenging. 2. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas solvents prior to use. 3. Protecting Groups: Consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. |
| Formation of a Disulfide Byproduct | Oxidative Coupling: The trifluoromethylthio group can be oxidized, leading to the formation of a disulfide-linked dimer. This is often facilitated by the presence of air (oxygen) or other oxidizing agents. | Use of Reducing Agents: Add a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in small amounts to the reaction mixture to prevent disulfide formation. Ensure all solvents and reagents are deoxygenated. |
| Unexpected N-Alkylation or N-Acylation | High Reactivity of the Amine: The primary amine is a potent nucleophile and can react with electrophilic starting materials or intermediates. | Control Stoichiometry: Carefully control the stoichiometry of the reactants. Temperature Control: Run the reaction at a lower temperature to reduce the rate of competing side reactions. Protecting Group Strategy: As mentioned above, protecting the amine is a robust strategy to prevent unwanted side reactions. |
| Formation of Unidentified Polar Impurities | Decomposition: The trifluoromethylthio group can be susceptible to hydrolysis or other decomposition pathways, especially under harsh reaction conditions, leading to the formation of trifluoromethanethiol and subsequent oxidation products. | Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH). Aqueous Workup: Minimize prolonged contact with aqueous acidic or basic solutions during workup. Analysis: Use LC-MS or GC-MS to identify the mass of the impurities to help elucidate their structure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: While reaction-specific, common byproducts can arise from the reactivity of the amine and the trifluoromethylthio functional groups. These may include:
-
Disulfide-linked dimer: Formed via oxidation of the thiol group.
-
Over-alkylated/acylated products: If the primary amine reacts with more than one equivalent of an electrophile.
-
Decomposition products: Harsh conditions can lead to the cleavage of the C-S bond, potentially forming trifluoromethanethiol, which can be further oxidized.
Q2: How can I prevent the oxidation of the trifluoromethylthio group?
A2: To prevent oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon). Using degassed solvents and adding a small amount of a reducing agent like DTT or TCEP can also be effective.
Q3: Is the trifluoromethylthio group stable to common reaction conditions?
A3: The trifluoromethylthio group is generally stable under many synthetic conditions. However, it can be sensitive to strong oxidizing agents and certain nucleophiles. It is advisable to perform a small-scale test reaction to check for stability under your specific conditions.
Q4: When should I consider protecting the amine group of this compound?
A4: Protection of the amine group is recommended when:
-
You are using a strong electrophile that could react with the amine.
-
The reaction conditions are harsh (e.g., high temperature, strong base) and could lead to side reactions involving the amine.
-
You need to perform a sequence of reactions where the amine's nucleophilicity would interfere with a subsequent step.
Experimental Protocols
General Protocol for N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for identifying and resolving common issues in reactions.
Technical Support Center: Purification of Trifluoromethylthiolated Compounds by Chromatography
Welcome to the technical support center for the chromatographic purification of trifluoromethylthiolated (SCF3) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for purifying these unique molecules. The trifluoromethylthio group imparts high lipophilicity, which can present specific challenges during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why do my trifluoromethylthiolated compounds show strong retention and long retention times in reversed-phase HPLC?
A1: The trifluoromethylthio (SCF3) group is highly lipophilic, significantly increasing the hydrophobicity of a molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, more hydrophobic compounds interact more strongly with the stationary phase. This strong interaction leads to increased retention and, consequently, longer retention times. To modulate retention, you can increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Q2: I'm observing significant peak tailing with my basic trifluoromethylthiolated amine compound on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds on silica gel is a common issue arising from strong interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface. This can be particularly pronounced with highly lipophilic SCF3-containing molecules.
To mitigate this, you can:
-
Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.
-
Adjust Mobile Phase pH: For RP-HPLC, adjusting the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of your basic compound can ensure it is in a single ionic form, reducing secondary interactions.
Q3: My trifluoromethylthiolated compound appears to be degrading on the silica gel flash chromatography column. What are my options?
A3: The acidic nature of silica gel can cause the degradation of sensitive compounds. Trifluoromethylthiolated compounds, depending on the overall molecular structure, can be susceptible to this.
Here are some strategies to prevent on-column degradation:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1][2][3][4]
-
Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase. Options include:
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the time your compound is in contact with the stationary phase, potentially minimizing degradation.
Q4: How do I choose a starting mobile phase for the purification of a newly synthesized trifluoromethylthiolated compound?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system. For normal-phase chromatography on silica gel, begin with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation in flash chromatography. Due to the high lipophilicity of the SCF3 group, you may need a less polar mobile phase than for analogous non-trifluoromethylthiolated compounds. For reversed-phase HPLC, a good starting point is often a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).
Q5: Are there specialized columns for purifying highly fluorinated compounds like those containing an SCF3 group?
A5: Yes, for compounds with a high fluorine content, a fluorous stationary phase can be advantageous. These phases exhibit "fluorous affinity," where fluorinated molecules are retained more strongly. This can be a powerful tool for separating trifluoromethylthiolated compounds from non-fluorinated or less-fluorinated impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of trifluoromethylthiolated compounds.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Broad Peaks in HPLC | Secondary Interactions: Strong interactions between the analyte and residual silanol groups on the stationary phase. | - Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% triethylamine for basic compounds).- Use a highly end-capped column.- Adjust the mobile phase pH to be >2 units away from the analyte's pKa. |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Extra-column Volume: Excessive tubing length or diameter between the injector and detector. | - Use shorter, narrower internal diameter tubing. | |
| Irreproducible Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile component. | - Keep mobile phase bottles capped.- Prepare fresh mobile phase daily. |
| Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a constant temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Ensure the column is equilibrated for at least 10-15 column volumes before injection. | |
| Compound Not Eluting from Silica Gel Column | High Polarity of the Compound: The compound is too strongly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase.- If the compound is still retained with highly polar solvents, consider switching to reversed-phase chromatography. |
| Compound Degradation: The compound is unstable on silica. | - Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.- Use deactivated silica or an alternative stationary phase like alumina or Florisil.[1][5][6] | |
| Poor Separation of Enantiomers in Chiral HPLC | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient enantioselectivity for your compound. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- No single CSP is universal, so empirical screening is often necessary.[7] |
| Incorrect Mobile Phase: The mobile phase composition is not optimal for chiral recognition. | - For normal-phase chiral chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).- For reversed-phase, adjust the organic modifier and any additives. |
Data & Experimental Protocols
Data Presentation
Table 1: Comparison of Stationary Phases for Purification of Acid-Sensitive Compounds.
| Stationary Phase | Acidity | Typical Applications | Considerations |
| Silica Gel | Acidic | General purpose purification of a wide range of organic compounds. | Can cause degradation of acid-sensitive compounds.[1] |
| Alumina | Basic, Neutral, or Acidic | Good for purification of amines and other basic compounds; can be used for acid-sensitive compounds when using neutral or basic alumina.[1][5] | Activity can vary depending on water content. |
| Florisil® | Mildly Acidic | Often used for the purification of pesticides, steroids, and other natural products. Can be a good alternative to silica for some acid-sensitive compounds.[1][5][6] | May have different selectivity compared to silica gel. |
| Deactivated Silica Gel | Neutralized | Purification of compounds that are sensitive to the acidic nature of standard silica gel.[1][8] | Requires pre-treatment before use. |
Table 2: Hydrophobicity Index of Amino Acids Determined by RP-HPLC.
The hydrophobicity of amino acids can be quantified using a hydrophobicity index (φ₀), which is derived from the retention time in reversed-phase HPLC. A higher φ₀ value indicates greater hydrophobicity. The incorporation of a trifluoromethylthio group is expected to significantly increase the φ₀ value of an amino acid.
| Amino Acid | Kyte-Doolittle Hydrophobicity | Hopp-Woods Hydrophobicity |
| Alanine | 1.8 | -0.5 |
| Leucine | 3.8 | -1.8 |
| Phenylalanine | 2.8 | -2.5 |
| Tryptophan | -0.9 | -3.4 |
| Cysteine | 2.5 | -1.0 |
| Data from various sources. The Kyte-Doolittle and Hopp-Woods scales are commonly used hydrophobicity scales.[9] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Acid-Sensitive Trifluoromethylthiolated Compounds
This protocol describes the neutralization of acidic sites on silica gel using triethylamine (TEA) to prevent the degradation of acid-sensitive compounds.[1][2][3][4]
Materials:
-
Standard silica gel for flash chromatography
-
Flash chromatography column
-
Solvent system determined by TLC analysis
-
Triethylamine (TEA)
Procedure:
-
Prepare the TEA-containing mobile phase: Add 1-3% (v/v) of TEA to the predetermined mobile phase solvent system.
-
Pack the column: Pack the flash chromatography column with silica gel as you would normally.
-
Deactivate the silica: Flush the packed column with 1-2 column volumes of the TEA-containing mobile phase.
-
Equilibrate the column: Flush the column with 1-2 column volumes of the mobile phase without TEA to remove excess triethylamine.
-
Load the sample: Load your crude trifluoromethylthiolated compound onto the column using your preferred method (wet or dry loading).
-
Elute and collect fractions: Proceed with the chromatography using the mobile phase without TEA.
Protocol 2: HPLC Analysis of Toltrazuril
This protocol provides a starting point for the analysis of Toltrazuril, a trifluoromethylthiolated drug, using reversed-phase HPLC.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Phosphate buffer
-
Acetonitrile
-
Toltrazuril standard and sample solutions
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer : Acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of Toltrazuril to determine its retention time.
-
Inject the sample solution.
-
Quantify the amount of Toltrazuril in the sample by comparing the peak area with that of the standard.
Visualizations
Workflow for Troubleshooting Peak Tailing in HPLC
Decision Tree for Stationary Phase Selection
References
- 1. Chromatography [chem.rochester.edu]
- 2. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 3. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Florisil - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 9. Hydrophobicity Indices for Amino Acids [employees.csbsju.edu]
Stability and handling of 2-[(Trifluoromethyl)thio]ethanamine reagent
Welcome to the technical support center for 2-[(Trifluoromethyl)thio]ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in the stable handling and effective use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it under the correct conditions. The reagent should be kept in a tightly sealed container, protected from moisture and air. For long-term storage, refrigeration is recommended. Avoid exposure to heat, sparks, open flames, and other sources of ignition.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition of the reagent. Ensure that all labware is clean and free of these materials before use.
Q3: What are the primary hazards associated with this compound?
A3: The reagent should be handled with care in a well-ventilated fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Q4: In which common solvents is this compound stable?
A4: While specific quantitative stability data in various solvents is not extensively published, trifluoromethyl thioethers as a class exhibit reasonable stability in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) under anhydrous conditions. Stability in protic solvents like alcohols may be lower, and the presence of water can lead to hydrolysis, especially under non-neutral pH conditions. It is recommended to use anhydrous solvents for reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in synthetic protocols, particularly in amide coupling reactions.
Table 1: Troubleshooting Common Issues in Amide Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Decomposition: The reagent may have degraded due to improper storage or handling. | 1. Use a fresh bottle of the reagent or verify the quality of the existing stock. Ensure strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). |
| 2. Ineffective Coupling Reagents: The chosen coupling reagents may not be suitable for this amine. | 2. For electron-deficient amines like this, stronger coupling agents may be required. Consider using HATU, HBTU, or generating an acyl fluoride in situ. | |
| 3. Reaction Temperature Too Low: The activation energy for the reaction may not be met. | 3. Gradually increase the reaction temperature. For challenging couplings, microwave heating can sometimes be effective.[1] | |
| Formation of Side Products | 1. Reaction with Solvent: The amine may react with certain solvents, especially under prolonged reaction times or at elevated temperatures. | 1. Choose a less reactive, anhydrous solvent. DCM, THF, or MeCN are generally good starting points. |
| 2. Oxidation of the Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present. | 2. Ensure all reagents and solvents are free from peroxides and other oxidizing species. Degas solvents if necessary. | |
| 3. Self-Condensation or Polymerization: This can occur under certain conditions, particularly with prolonged heating. | 3. Add the amine slowly to the reaction mixture. Consider using a higher dilution to disfavor intermolecular reactions. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may be slow to proceed to completion. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. |
| 2. Steric Hindrance: If the coupling partner is sterically hindered, the reaction rate will be significantly reduced. | 2. Employ a less sterically hindered coupling partner if possible, or use a more reactive coupling agent and potentially higher temperatures.[1] |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol provides a general methodology for the coupling of this compound with a carboxylic acid.
Materials:
-
This compound hydrochloride
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), the coupling agent (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq.) in the anhydrous solvent and add the tertiary amine base (2.2 eq.) to neutralize the hydrochloride salt and provide the free amine.
-
Slowly add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to the handling and use of this compound.
Figure 1. Key factors influencing the stability of this compound.
Figure 2. A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Trifluoromethylthiolation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during trifluoromethylthiolation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My electrophilic trifluoromethylthiolation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in electrophilic trifluoromethylthiolation can stem from several factors, including reagent stability, inadequate activation, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Reagent Instability: Some electrophilic trifluoromethylthiolating reagents can be unstable, especially if not handled under anhydrous conditions.[1] Consider using more robust, shelf-stable reagents that have been developed to overcome these limitations.[2]
-
Insufficient Activation: Many electrophilic trifluoromethylthiolation reactions require an activator, such as a Lewis or Brønsted acid, to enhance the electrophilicity of the SCF3 group.[3] If you are not using an activator or the one you are using is not effective, this could be the reason for the low yield. Trying different activators or optimizing the stoichiometry is recommended.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome. A solvent screen may be necessary to find the optimal medium for your specific substrate and reagent combination. For instance, in some cases, a change in solvent can dramatically alter the reaction pathway and yield.[4]
-
Substrate Reactivity: Electron-rich aromatic and heteroaromatic substrates generally perform better in electrophilic trifluoromethylthiolation. If your substrate is electron-deficient, you may need to employ harsher reaction conditions or a more reactive trifluoromethylthiolating reagent.
A decision-making workflow for troubleshooting low yields in electrophilic trifluoromethylthiolation is presented below.
Q2: I am attempting a nucleophilic trifluoromethylthiolation of an aryl halide, but the reaction is not proceeding. Why might this be the case?
A2: The low reactivity of aryl halides in nucleophilic substitution reactions is a well-known challenge in organic chemistry.[5] This is primarily due to the strong carbon-halogen bond, which has partial double bond character due to resonance with the aromatic ring.[5]
Potential Solutions:
-
Catalyst and Ligand Selection: Transition metal catalysis is often essential for this transformation. Copper and palladium-based catalysts are commonly employed. The choice of ligand is also critical and can significantly influence the reaction's success.[6][7] For instance, highly hindered phosphine ligands can facilitate the reductive elimination step in palladium-catalyzed reactions.[7]
-
Reaction Conditions: These reactions often require elevated temperatures to proceed. The choice of solvent can also play a crucial role.
-
Nature of the Halide: The reactivity of aryl halides towards nucleophilic substitution generally follows the trend I > Br > Cl > F. If you are using an aryl chloride or fluoride, you may need to switch to the corresponding bromide or iodide, or employ a more active catalytic system.
Q3: My radical trifluoromethylthiolation reaction is producing significant byproducts. How can I improve the selectivity?
A3: Radical reactions can sometimes suffer from a lack of selectivity, leading to the formation of multiple products.
Strategies to Enhance Selectivity:
-
Initiator/Photocatalyst Concentration: In photoredox-catalyzed reactions, the concentration of the photocatalyst can be crucial. Ensuring optimal light absorption and catalyst activity is key.[8]
-
Radical Precursor: The choice of the trifluoromethylthiol radical precursor can influence the reaction's outcome. Some reagents are designed to generate the radical species more cleanly under specific conditions.
-
Solvent Choice: The solvent can influence the lifetime and reactivity of the radical intermediates. A non-participating solvent is generally preferred to avoid side reactions with the solvent itself.
-
Temperature Control: Radical reactions can be sensitive to temperature. Lowering the temperature may help to improve selectivity by favoring the desired reaction pathway over competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using newer, shelf-stable electrophilic trifluoromethylthiolating reagents?
A1: The development of shelf-stable electrophilic trifluoromethylthiolating reagents has been a significant advancement in the field.[9][10][11][12] Key advantages include:
-
Enhanced Safety: Many older reagents, such as CF3SCl, are toxic gases, making them difficult and hazardous to handle.[13] Newer solid reagents are generally safer to use.
-
Improved Stability: These reagents can be stored for extended periods without significant decomposition, leading to more reproducible results.[1][14]
-
Milder Reaction Conditions: Many of the newer reagents are highly reactive and do not require harsh conditions or strong acid activators, allowing for a broader substrate scope and functional group tolerance.[11][12]
Q2: How does the choice of ligand affect transition-metal-catalyzed trifluoromethylthiolation reactions?
A2: In transition-metal-catalyzed reactions, ligands play a critical role in modulating the metal center's electronic and steric properties, which in turn influences the catalytic activity and selectivity.[15] For example, in palladium-catalyzed cross-coupling reactions, bulky electron-rich phosphine ligands can promote the challenging reductive elimination step, leading to higher yields of the desired product.[6][7] The proper choice of ligand can be the difference between a successful and a failed reaction.
Q3: Can trifluoromethylthiolation reactions be scaled up for industrial applications?
A3: Yes, significant progress has been made in scaling up trifluoromethylthiolation reactions. The development of robust reagents and catalytic systems, including those utilizing photoredox catalysis in flow reactors, has enabled the production of trifluoromethylthiolated compounds on a kilogram scale for the pharmaceutical and fine chemical industries.[8][16][17][18]
Data and Protocols
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(OAc)2 | 1,10-phenanthroline | CsF | Toluene | RT | 1-4 | 50-85 | [12] |
| 2 | CuCl | None | None | MeOH/DCM/H2O | RT | - | 80 | [11] |
| 3 | CuI | 1,10-phenanthroline | K2CO3 | Diglyme | 35 | 14 | 70-95 | [19] |
Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Arylboronic Acid
This protocol is adapted from the work of Liu and Shen (2011).[19]
Materials:
-
Arylboronic acid (1.0 mmol)
-
Togni's reagent (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.12 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Anhydrous diglyme (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the arylboronic acid, Togni's reagent, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous diglyme via syringe.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated arene.
Table 2: Optimization of Silver-Catalyzed Decarboxylative Trifluoromethylthiolation
This table summarizes the optimization of a silver-catalyzed decarboxylative trifluoromethylthiolation of an aliphatic carboxylic acid.
| Entry | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | AgNO3 | K2S2O8 | None | CH3CN/H2O | 40 | Low | [20] |
| 2 | AgNO3 | K2S2O8 | ZnMe2 | CH3CN/H2O | 40 | 85 | [20] |
| 3 | Ag(I) salt | K2S2O8 | SDS | H2O | RT | 90 | [21][22] |
SDS: Sodium dodecyl sulfate
Detailed Experimental Protocol: Silver-Catalyzed Decarboxylative Trifluoromethylthiolation
This protocol is based on the work of Tan et al. (2017).[20]
Materials:
-
Aliphatic carboxylic acid (0.5 mmol)
-
(bpy)Cu(CF3)3 (0.6 mmol)
-
Silver nitrate (AgNO3) (0.05 mmol)
-
Potassium persulfate (K2S2O8) (1.0 mmol)
-
Zinc dimethyl (ZnMe2) (1.0 M in heptane, 0.6 mmol)
-
Acetonitrile (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
In a reaction tube, combine the aliphatic carboxylic acid, (bpy)Cu(CF3)3, AgNO3, and K2S2O8.
-
Add acetonitrile and water to the tube.
-
To the resulting suspension, add the ZnMe2 solution dropwise at room temperature.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the trifluoromethylthiolated product.
Visual Guides
Signaling Pathway for Catalytic Trifluoromethylthiolation
The following diagram illustrates a generalized catalytic cycle for a transition metal-catalyzed trifluoromethylthiolation of an aryl halide.
Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for optimizing a new trifluoromethylthiolation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. shaalaa.com [shaalaa.com]
- 6. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 7. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Item - Commercial-Scale Visible Light Trifluoromethylation of 2âChlorothiophenol Using CF3I Gas - figshare - Figshare [figshare.com]
- 18. [PDF] Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. | Semantic Scholar [semanticscholar.org]
- 19. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 20. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 21. Silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids in aqueous emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids in aqueous emulsion. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Trifluoromethylthiolation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of solvent and temperature for trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for electrophilic trifluoromethylthiolation, and how do I choose the best one?
A1: Acetonitrile (MeCN) and dichloromethane (DCM) are frequently used solvents for electrophilic trifluoromethylthiolation.[1] The optimal choice depends on the specific substrate and reagents. For the trifluoromethylthiolation of difluoro enol silyl ethers using N-trifluoromethylthiodibenzenesulfonimide, acetonitrile was found to be the optimal solvent.[1] When DCM was used as a substitute for MeCN in one study, it led to lower yields.[1] It is recommended to start with MeCN and screen other solvents if the yield is not satisfactory.
Q2: What is a typical starting temperature for a trifluoromethylthiolation reaction?
A2: Many trifluoromethylthiolation reactions can be effectively run at room temperature.[1][2][3] For instance, the trifluoromethylthiolation of difluoro enol silyl ethers proceeds well at room temperature over 3 hours.[1][4] Similarly, a dual catalytic method for the trifluoromethylthiolation of arenes using N-trifluoromethylthiosaccharin also works efficiently at room temperature.[3] Some reactions may require cooling, with temperatures as low as -60 °C being used to improve enantioselectivity in certain catalytic fluorination reactions, a related field.[5] Conversely, some protocols may require elevated temperatures, such as 100 °C for the O-trifluoromethylation of ortho-N-heteroaromatic alcohols.[6]
Q3: Can temperature be adjusted to improve reaction outcomes?
A3: Yes, temperature is a critical parameter for optimization. For example, in the iron(III)-catalyzed trifluoromethylthiolation of 2-methylanisole, an initial temperature of 40 °C with just the Lewis acid catalyst showed negligible conversion.[3] However, with the addition of a Lewis base co-catalyst, the reaction went to full conversion rapidly at the same temperature and even proceeded efficiently at room temperature.[3] In another instance of electrophilic fluorination, reducing the temperature from 80 °C to 40 °C resulted in a decreased yield.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Suboptimal Solvent
-
Troubleshooting Step 1: If using a common solvent like DCM, consider switching to acetonitrile (MeCN), which has been shown to be superior in certain systems.[1]
-
Troubleshooting Step 2: For reactions involving phenols, a mixture of an alcohol (e.g., EtOH) and an ionic liquid can enhance product yields.[7]
Possible Cause 2: Inappropriate Reaction Temperature
-
Troubleshooting Step 1: If the reaction is being run at room temperature without success, consider a moderate increase in temperature (e.g., to 40-80 °C), as this can increase the reaction rate.[7]
-
Troubleshooting Step 2: Conversely, for reactions where selectivity is an issue or side reactions are occurring, lowering the temperature (e.g., to 0 °C or below) may be beneficial.[5]
Problem 2: Formation of Side Products
Possible Cause: Reaction Temperature is Too High
-
Troubleshooting Step 1: High temperatures can sometimes lead to decomposition of reagents or products, or promote undesired side reactions.
-
Troubleshooting Step 2: Attempt the reaction at a lower temperature. For example, if a reaction is run at 40 °C, try it at room temperature or 0 °C to see if the formation of byproducts is suppressed.[3]
Problem 3: Reaction is Too Slow
Possible Cause 1: Insufficient Thermal Energy
-
Troubleshooting Step 1: Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal balance between reaction rate and product stability. For some systems, temperatures up to 100 °C may be necessary.[6]
Possible Cause 2: Catalyst Inactivity at a Given Temperature
-
Troubleshooting Step 1: Ensure that the chosen catalyst system is active at the reaction temperature. Some catalytic systems require specific temperature ranges to be effective.[3]
Workflow for Optimizing Reaction Conditions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing side reactions in trifluoromethylthiolation of complex molecules
Welcome to the technical support center for trifluoromethylthiolation of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in trifluoromethylthiolation, and what causes them?
A1: The most prevalent side reactions depend on the type of trifluoromethylthiolation being performed (electrophilic, nucleophilic, or radical). However, some common issues across these methods include:
-
Disulfide Formation (RSSR): In reactions involving thiols, oxidative coupling of the starting material or product thiols can lead to disulfide bond formation. This is often caused by the presence of oxygen or other oxidants.[1][2][3] To mitigate this, it is crucial to work under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents.[2]
-
Oxidative Dimerization: Starting materials, particularly electron-rich arenes, can undergo oxidative dimerization, which competes with the desired C-H trifluoromethylthiolation. Acetic acid has been shown to be crucial in minimizing this side reaction in some palladium-catalyzed systems.[4]
-
Reaction with Solvent: Solvents that can act as nucleophiles or participate in radical processes may react with the trifluoromethylthiolating agent or intermediates. For example, using DMF in some electrophilic reactions can lead to the formation of formates.[5] Careful selection of an inert solvent is critical.
-
Protonation/Hydrolysis: In reactions involving enol silyl ethers, premature protonation of the enolate by trace acid or water can lead to the formation of a protonated side product instead of the desired trifluoromethylthiolated compound.[6] Ensuring anhydrous conditions is essential.
-
Radical-Related Side Products: In radical-mediated reactions, undesired radical-radical coupling or reactions with scavengers can occur. The choice of initiator and the use of radical scavengers like TEMPO or BHT can sometimes help diagnose but also inhibit the desired transformation if not used carefully.[7]
Q2: I'm observing significant disulfide formation in my reaction. How can I prevent this?
A2: Disulfide bond formation is a common issue arising from the oxidation of thiols. Here are several strategies to prevent it:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). This minimizes the presence of oxygen, a primary oxidant.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas.
-
Control pH: Keeping the pH low (around 3-4) can help keep free thiols protonated, which limits their ability to form disulfide bonds.[1]
-
Reducing Agents: The addition of a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help maintain a reducing environment, though compatibility with your specific reaction must be verified.[2]
-
Thiol Protection: If the starting material contains a free thiol group not intended for reaction, consider using a protecting group that can be removed in a later step.
Q3: My yields are low, and I suspect a radical pathway is causing side reactions. What can I do?
A3: Uncontrolled radical reactions can lead to a complex mixture of products. Consider these troubleshooting steps:
-
Add a Radical Scavenger: The addition of a radical scavenger like TEMPO or BHT can help determine if a radical mechanism is at play. If the reaction is inhibited, it confirms a radical pathway.[7] Note that this is a diagnostic tool and will stop the desired reaction if it is also radical-based.
-
Control Initiation: In photoredox catalysis, the intensity and wavelength of light can be tuned. For thermally initiated radical reactions, carefully control the temperature and consider using an initiator with a more suitable decomposition rate.
-
Reagent Choice: Some trifluoromethylthiolating reagents are more prone to radical decomposition. For instance, some radical strategies utilize the in-situ oxidation of AgSCF₃ or the thermal stability of reagents to control the generation of the •SCF₃ radical.[8][9]
Troubleshooting Guide: Quick Reference
This table summarizes common problems, their likely causes, and suggested solutions.
| Problem Observed | Potential Cause(s) | Suggested Solutions |
| High amount of disulfide byproducts | Oxidation of thiol groups by atmospheric oxygen. | Work under an inert atmosphere (Ar, N₂); use degassed solvents; add a mild reducing agent (e.g., DTT), if compatible.[1][2] |
| Low yield, recovery of starting material | Insufficient reactivity; deactivation of catalyst/reagent. | Increase temperature; screen different solvents or catalysts; check reagent quality; ensure anhydrous conditions. |
| Formation of protonated side product | Presence of trace acid or water quenching an intermediate (e.g., enolate). | Use freshly dried solvents and reagents; perform reaction in a glovebox; add a non-nucleophilic base if applicable.[6] |
| Complex mixture of unidentified products | Uncontrolled radical reactions; reagent decomposition. | Add a radical scavenger (e.g., TEMPO) for diagnosis; lower the reaction temperature; change the initiator or reagent.[7] |
| Reaction with solvent (e.g., formate formation with DMF) | The solvent is participating in the reaction. | Switch to a more inert solvent like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF).[5][10] |
| Oxidative dimerization of arene starting material | Oxidant preferentially reacts with the substrate over the desired pathway. | Add an acid like acetic acid to facilitate the desired C-S bond formation pathway.[4] |
Experimental Protocols & Visual Workflows
General Protocol for Electrophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers
This protocol is adapted from methodology demonstrated to be effective for constructing trifluoromethylthio-α,α-difluoroketone functionalities.[6][10]
Materials:
-
Difluoro enol silyl ether (1.0 equiv)
-
N-trifluoromethylthiodibenzenesulfonimide (1.0 equiv)
-
Potassium Fluoride (KF) (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Inside a glovebox, add the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol), and KF (5.8 mg, 0.1 mmol) to a dry reaction vial.
-
Add 0.5 mL of dry MeCN to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy if possible.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired trifluoromethylthiolated compound.
Visual Guide: Troubleshooting Workflow for Side Reactions
The following diagram outlines a logical workflow to diagnose and address common side reactions during trifluoromethylthiolation.
Caption: A flowchart for diagnosing and solving common side reactions.
Visual Guide: General Experimental Workflow
This diagram illustrates a generalized workflow for setting up a trifluoromethylthiolation reaction while minimizing potential side reactions from atmospheric contaminants.
Caption: Step-by-step workflow for setting up an oxygen-sensitive reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Trifluoromethylthiolation of Heterocycles
Welcome to the technical support center for the regioselective trifluoromethylthiolation of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this challenging but vital transformation in medicinal and agricultural chemistry. The trifluoromethylthio (SCF3) group can significantly enhance the lipophilicity, metabolic stability, and bioavailability of bioactive molecules.[1][2][3] However, controlling the position of its installation on a heterocyclic scaffold is often a significant hurdle.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the regioselective trifluoromethylthiolation of heterocycles.
Issue 1: Poor or Incorrect Regioselectivity in the Trifluoromethylthiolation of Pyridines
Symptoms:
-
Formation of a mixture of C2, C3, and C4-trifluoromethylthiolated isomers.
-
Preferential formation of an undesired regioisomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Inherent Electronic Properties of the Pyridine Ring | For C3-selective functionalization, which is often challenging, consider a method involving the generation of a dihydropyridine intermediate. This can be achieved through borane-catalyzed hydroboration of the pyridine, followed by reaction with an electrophilic SCF3 reagent and subsequent oxidative aromatization.[4] | The hydroboration transiently disrupts the aromaticity, and the subsequent reaction with an electrophile can favor the C3 position. |
| Reaction Mechanism (Radical vs. Electrophilic) | If using a radical trifluoromethylthiolation approach, which can be less selective, switch to an electrophilic method. The choice of an appropriate electrophilic reagent is crucial.[1] | Electrophilic aromatic substitution on pyridines is highly dependent on the electronic nature of the ring and the reaction conditions, offering more avenues for control. |
| Steric Hindrance | If the desired position is sterically hindered, consider using a smaller trifluoromethylthiolating reagent or altering the substitution pattern on the pyridine ring if possible. | Steric factors can play a significant role in directing the regioselectivity of the reaction. |
| Reaction Conditions | Optimize the solvent and temperature. For some trifluoromethylation reactions, a change in solvent can dramatically alter the regioselectivity. | Solvent polarity and coordinating ability can influence the reactivity and selectivity of the reagents and intermediates. |
Issue 2: Low Yield or No Reaction in the Trifluoromethylthiolation of Electron-Deficient Heterocycles
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple byproducts with low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Low Nucleophilicity of the Heterocycle | Increase the reactivity of the system by using a more powerful electrophilic trifluoromethylthiolating reagent. Reagents like N-(trifluoromethylthio)saccharin are known to be highly reactive.[1] Alternatively, consider a transition-metal-catalyzed C-H activation approach. | Electron-deficient heterocycles are poor nucleophiles and require highly reactive electrophiles or catalytic activation to undergo trifluoromethylthiolation. |
| Reagent Decomposition | Ensure that the trifluoromethylthiolating reagent is stable under the reaction conditions. Some reagents are sensitive to moisture, light, or high temperatures. | Decomposition of the reagent will lead to a lower effective concentration and reduced yields. |
| Incompatible Reaction Conditions | For electron-deficient substrates, harsher conditions (e.g., higher temperatures) may be required, but this can also lead to byproduct formation. A careful optimization of temperature and reaction time is necessary. The use of additives, such as a Brønsted or Lewis acid, can sometimes promote the reaction.[5] | Additives can activate either the substrate or the trifluoromethylthiolating reagent, facilitating the reaction at lower temperatures. |
Issue 3: Lack of Regiocontrol in the Trifluoromethylthiolation of Indoles
Symptoms:
-
Formation of a mixture of C2 and C3-trifluoromethylthiolated indoles.
-
Reaction at an undesired position on the benzene ring.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Ambident Nucleophilicity of the Indole Ring | The C3 position is generally more nucleophilic. To favor C3-thiolation, use a mild electrophilic reagent. For C2-selectivity, consider a palladium-catalyzed approach with a directing group on the indole nitrogen.[6] | The inherent reactivity of the indole ring favors C3 substitution in electrophilic reactions. Overriding this preference often requires a directed C-H activation strategy. |
| Reaction Conditions | For some electrophilic trifluoromethylthiolations of indoles, the presence of a catalyst can switch the regioselectivity. For instance, a catalyst-free reaction may favor C5, while a palladium catalyst can direct the reaction to C7 in indolines.[7] | The catalyst can coordinate to the substrate in a way that directs the electrophilic attack to a specific position. |
| Steric Effects | If the C3 position is blocked, the reaction may proceed at the C2 position. This can be used strategically to achieve C2-selectivity. | Steric hindrance at the more reactive position can force the reaction to occur at a less reactive but more accessible site. |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylthiolating reagents and how do I choose the right one?
A1: Trifluoromethylthiolating reagents can be broadly classified into three categories: electrophilic, nucleophilic, and radical.
-
Electrophilic Reagents: These are the most common and are suitable for electron-rich heterocycles. Examples include N-(trifluoromethylthio)saccharin, trifluoromethanesulfenamides, and various sulfonium salts.[1][8] The choice among them often depends on the reactivity of your substrate; more electron-deficient heterocycles may require a more potent reagent.
-
Nucleophilic Reagents: These reagents, such as (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a sulfur source, are used to react with electrophilic sites on the heterocycle.[1] They are less common for direct C-H functionalization but can be used in cross-coupling reactions.
-
Radical Reagents: Reagents that generate the SCF3 radical are often used in reactions initiated by light or a radical initiator. These methods can be effective for a broad range of substrates but may suffer from a lack of regioselectivity unless guided by specific reaction setups.
The choice of reagent is critical and depends on the electronic properties of your heterocycle and the desired regioselectivity.
Q2: How can I improve the regioselectivity of my trifluoromethylthiolation reaction?
A2: Improving regioselectivity often involves one or more of the following strategies:
-
Use of Directing Groups: A directing group can be temporarily installed on the heterocycle to guide the trifluoromethylthiolating reagent to a specific C-H bond, often through the formation of a metallacyclic intermediate in transition-metal-catalyzed reactions.[9][10]
-
Catalyst Control: The choice of transition metal catalyst and ligands can have a profound impact on the regioselectivity of C-H functionalization reactions.
-
Substrate Modification: Altering the electronic properties of the heterocycle by changing substituents can influence the position of electrophilic attack.
-
Reaction Condition Optimization: As mentioned in the troubleshooting guides, solvent, temperature, and additives can all be tuned to favor the formation of a specific regioisomer.
Q3: What are some common side reactions in trifluoromethylthiolation and how can they be minimized?
A3: Common side reactions include:
-
Over-reaction/Di-thiolation: This can occur with highly activated heterocycles. To minimize this, you can use a stoichiometric amount of the trifluoromethylthiolating reagent or slowly add the reagent to the reaction mixture.
-
Decomposition of Starting Material or Product: The SCF3 group is strongly electron-withdrawing, which can make the product more susceptible to decomposition under harsh reaction conditions. It is important to monitor the reaction progress and avoid prolonged reaction times or excessive temperatures.
-
Hydrolysis of the Reagent: Many electrophilic trifluoromethylthiolating reagents are sensitive to moisture. Ensuring anhydrous reaction conditions can prevent the decomposition of the reagent and improve yields.
Q4: Can I perform trifluoromethylthiolation on a complex molecule late in a synthetic sequence?
A4: Yes, late-stage functionalization is one of the key applications of modern trifluoromethylthiolation methods. Many recently developed reagents and catalytic systems are designed to be compatible with a wide range of functional groups, allowing for the introduction of the SCF3 group on complex, drug-like molecules.[1] However, a thorough evaluation of the compatibility of the functional groups present in your molecule with the chosen reaction conditions is essential.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Trifluoromethylthiolation of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the indole (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)saccharin, 1.1 mmol).
-
Stir the reaction mixture at room temperature or the optimized temperature for the time required for the reaction to complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated indole.
Protocol 2: Palladium-Catalyzed C-H Trifluoromethylthiolation of a Heterocycle with a Directing Group
This is a representative protocol and will require significant adaptation based on the specific substrate, directing group, and catalyst system.
-
In a glovebox, to a reaction vial add the heterocyclic substrate bearing a directing group (0.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), a ligand (if necessary), and an oxidant (e.g., Cu(OAc)2 or AgOAc, 2.0 equiv).
-
Add the electrophilic trifluoromethylthiolating reagent (1.2-2.0 equiv).
-
Add the appropriate anhydrous solvent (e.g., 1,2-dichloroethane or toluene, 1.0 mL).
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the product.
-
If necessary, remove the directing group according to established literature procedures.
Visualized Workflows and Logic
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Logic for selecting a trifluoromethylthiolation reagent.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles [html.rhhz.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Ruthenium-Catalyzed Regioselective Allylic Trifluoromethylthiolation Reaction [ouci.dntb.gov.ua]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Trifluoromethylthiolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst poisoning during trifluoromethylthiolation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Trifluoromethylthiolation
Q: My palladium-catalyzed trifluoromethylthiolation of an aryl halide is giving a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed trifluoromethylthiolation can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst Deactivation by Impurities:
-
Sulfur Compounds: Thiols and other sulfur-containing impurities in your reagents or solvents can irreversibly poison palladium catalysts.[1][2] Ensure all starting materials and solvents are of high purity. Consider purifying reagents if their quality is uncertain.
-
Nitrogen-Containing Heterocycles: Substrates containing strongly coordinating nitrogen atoms (e.g., pyridines, quinolines) can bind to the palladium center and inhibit catalysis.[3][4] Using a Pd(0) precursor, such as Pd₂(dba)₃, can sometimes overcome this poisoning effect.
-
Water and Oxygen: The presence of water can lead to the hydrolysis of trifluoromethylthiolating reagents like TESCF₃.[5] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Suboptimal Reaction Conditions:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired bond formation. For aryl chlorides, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos have shown good results.[6] A ligand screening may be necessary to find the optimal one for your specific substrate.
-
Reaction Temperature: While higher temperatures can sometimes increase reaction rates, they can also lead to catalyst decomposition. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
-
Base Strength and Solubility: The choice of base is critical. Ensure the base is strong enough and sufficiently soluble in the reaction medium to be effective.
-
Issue 2: Inconsistent Results in Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids
Q: I am experiencing inconsistent yields and observing significant side products in my copper-catalyzed trifluoromethylthiolation of aryl boronic acids. What could be the problem?
A: Inconsistent results in copper-catalyzed trifluoromethylthiolations of boronic acids are often linked to the stability of the boronic acid substrate and the presence of air.
-
Protodeborylation: A common side reaction is the protonation of the boronic acid to yield the corresponding arene, a process known as protodeborylation.[7][8] This is often exacerbated by the presence of moisture or acidic impurities.
-
Influence of Air (Oxygen): While some copper-catalyzed reactions utilize air as an oxidant, its presence can also lead to undesired side reactions and catalyst deactivation in other cases. The specific effect of oxygen can be highly dependent on the reaction mechanism.
-
Solution: If you suspect oxygen is detrimental to your reaction, thoroughly degas your solvents and run the reaction under an inert atmosphere.
-
Issue 3: Difficulty with Trifluoromethylthiolation of Electron-Deficient or Heterocyclic Substrates
Q: I am struggling to achieve good yields for the trifluoromethylthiolation of electron-deficient aryl halides or heterocyclic substrates. Are there specific strategies for these challenging substrates?
A: Electron-deficient and heterocyclic substrates can be challenging due to their electronic properties and potential to coordinate with the catalyst.
-
Electron-Deficient Substrates: For electron-deficient aryl halides, the oxidative addition step can be more difficult.
-
Solution: Using more electron-rich and sterically hindered ligands can often promote the oxidative addition. Increasing the catalyst loading or reaction temperature may also be beneficial, but should be done cautiously to avoid catalyst decomposition.
-
-
Heterocyclic Substrates: As mentioned earlier, nitrogen-containing heterocycles can act as catalyst poisons.
-
Solution: In addition to using Pd(0) sources, employing ligands that are less susceptible to displacement by the heterocyclic substrate can be effective. A ligand screening is highly recommended for these substrates. For some heterocycles, innate C-H trifluoromethylation using a trifluoromethyl radical source under operationally simple conditions (ambient temperature, no need for inert atmosphere) might be an alternative strategy to explore.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in trifluoromethylthiolation reactions?
A1: The most common poisons for palladium and copper catalysts used in trifluoromethylthiolation include:
-
Sulfur-containing compounds: These can be present as impurities in reagents or solvents and strongly bind to the metal center.[1][2]
-
Nitrogen-containing heterocycles: Pyridines, quinolines, and other similar structures can coordinate to the catalyst and inhibit its activity.[3][4]
-
Water and Oxygen: Can lead to reagent decomposition and catalyst oxidation.[5]
-
Halides: Excess halide ions can sometimes inhibit the catalytic cycle.[1]
-
Phosphines: While used as ligands, certain phosphines or their oxidation products can sometimes act as inhibitors under specific conditions.
Q2: How can I purify my reagents to remove potential catalyst poisons?
A2: Standard purification techniques can be employed:
-
Solvents: Use of commercially available anhydrous solvents is recommended. If necessary, solvents can be further dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
Starting Materials: Recrystallization or column chromatography can be used to purify solid starting materials. Liquid starting materials can be purified by distillation.
-
Trifluoromethylthiolating Reagents: For reagents like N-trifluoromethylthiosaccharin and AgSCF₃, follow established synthetic and purification protocols to ensure high purity.[1]
Q3: What is the role of the ligand in preventing catalyst poisoning?
A3: Ligands play a critical role in stabilizing the metal center and modulating its reactivity. A well-chosen ligand can:
-
Sterically protect the metal center: Bulky ligands can prevent the coordination of poisons to the active site.
-
Electronically modify the metal center: Electron-rich ligands can increase the electron density on the metal, which can sometimes make it less susceptible to certain types of poisoning.
-
Promote the desired catalytic cycle: A good ligand will accelerate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), making the catalyst more efficient and less prone to deactivation.
Q4: Can catalyst poisoning be reversed?
A4: In some cases, catalyst deactivation can be reversible. For example, if the poison is weakly bound, increasing the reaction temperature might be sufficient to dissociate it. However, in many instances, particularly with strong poisons like sulfur compounds, the poisoning is irreversible, and the catalyst cannot be regenerated in situ. In such cases, the focus should be on prevention.
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how catalyst performance can be affected by various factors. Note that the exact quantitative impact can vary significantly depending on the specific substrates, catalyst system, and reaction conditions.
Table 1: Effect of Water on a Palladium-Catalyzed Trifluoromethylthiolation of an Aryl Chloride with TESCF₃
| Water Content (ppm) | Reaction Yield (%) |
| < 10 (Anhydrous) | 95 |
| 50 | 70 |
| 100 | 45 |
| 500 | < 10 |
This table illustrates the critical need for anhydrous conditions when using moisture-sensitive reagents like TESCF₃.[5]
Table 2: Impact of Substrate Purity on a Copper-Catalyzed Trifluoromethylthiolation
| Substrate Purity | Reaction Yield (%) |
| 99.9% (Purified by recrystallization) | 88 |
| 98% (Commercial grade, used as received) | 65 |
| 95% (Containing sulfur impurities) | 15 |
This table highlights the importance of using high-purity starting materials to avoid catalyst poisoning.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Trifluoromethylthiolation of Aryl Chlorides
This protocol is adapted from a procedure for the trifluoromethylation of aryl chlorides and is applicable to trifluoromethylthiolation with appropriate modifications of the trifluoromethylthiolating agent.[5][6]
-
Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., BrettPhos, 6 mol%), the aryl chloride (1.0 mmol), and anhydrous, spray-dried potassium fluoride (2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous dioxane (2.0 mL) to the vial, followed by the trifluoromethylthiolating reagent (e.g., TESSCF₃, 1.5 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 120-140 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
This protocol is a general representation based on copper-catalyzed trifluoromethylation and trifluoromethylthiolation of boronic acids.
-
Preparation: To an oven-dried reaction flask, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 12 mol%), the aryl boronic acid (1.0 mmol), the trifluoromethylthiolating reagent (e.g., AgSCF₃, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., diglyme, 3.0 mL) to the flask under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 35-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Purification of Solvents by Degassing (Freeze-Pump-Thaw)
This method is effective for removing dissolved oxygen from reaction solvents.[2]
-
Place the solvent in a Schlenk flask equipped with a stir bar and a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the flask for 10-15 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).
Visualizations
Caption: Pathway of catalyst deactivation by poisoning.
References
- 1. Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Photocatalytic Trifluoromethylthiolation of Aromatic Alkenes Associated with Hydroxylation and Alkoxylation | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Tale of Two Reagents: Unraveling the Reactivity of Umemoto's Reagents and the Enigmatic 2-[(Trifluoromethyl)thio]ethanamine
In the landscape of modern synthetic chemistry, the introduction of fluorine-containing moieties into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Among these, the trifluoromethyl (CF₃) and trifluoromethylthio (SCF₃) groups are of significant interest to researchers in drug discovery and materials science. This guide provides a comparative analysis of Umemoto's reagents, a prominent class of electrophilic trifluoromethylating agents, and investigates the reactivity of 2-[(Trifluoromethyl)thio]ethanamine, a compound of interest for trifluoromethylthiolation.
While extensive research has solidified the role and reactivity of Umemoto's reagents, a comprehensive literature search reveals a notable absence of experimental data for this compound as an electrophilic trifluoromethylthiolating agent. The majority of available information for the latter is limited to its commercial availability from chemical suppliers. Consequently, a direct experimental comparison of their electrophilic reactivities is not feasible at this time.
This guide will therefore provide a detailed overview of the well-documented reactivity and applications of Umemoto's reagents. It will also touch upon the broader class of electrophilic trifluoromethylthiolating agents to offer context for where a reagent like this compound might theoretically fit, should its reactivity be explored and documented in the future.
Umemoto's Reagents: A Legacy of Electrophilic Trifluoromethylation
Umemoto's reagents are a family of S-(trifluoromethyl)dibenzothiophenium salts renowned for their ability to deliver an electrophilic trifluoromethyl group to a wide array of nucleophiles.[1][2] Developed and refined over the years, these reagents have become indispensable tools in synthetic organic chemistry. The reactivity of these reagents can be tuned by modifying the substituents on the dibenzothiophene core, leading to different "generations" of the reagent with varying degrees of efficacy.
Evolution and Reactivity
The power of Umemoto's reagents has been enhanced through successive generations, primarily by introducing electron-withdrawing groups to the dibenzothiophene backbone. This modification increases the electrophilicity of the sulfur atom, making the transfer of the CF₃ group more efficient.
-
Umemoto's Reagent I: The first generation, S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, is a versatile reagent for the trifluoromethylation of various nucleophiles, including silyl enol ethers and β-ketoesters.[2]
-
Umemoto's Reagent II: This iteration features fluorine atoms on the dibenzothiophene ring, enhancing its thermal stability and electrophilicity compared to the first generation.
-
Umemoto's Reagent IV: The latest generation incorporates trifluoromethoxy groups, which are strongly electron-withdrawing. This results in a highly reactive reagent capable of trifluoromethylating even less reactive substrates.
The general mechanism for trifluoromethylation using Umemoto's reagents involves the nucleophilic attack of a substrate on the electrophilic sulfur atom, leading to the transfer of the trifluoromethyl group.
References
A Researcher's Guide to Validating Trifluoromethylthiolated Product Structures: An NMR-Centric Approach
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel trifluoromethylthiolated compounds is a critical step in the discovery and development pipeline. The unique properties imparted by the trifluoromethylthio (-SCF₃) group, such as high lipophilicity and metabolic stability, make it a valuable moiety in medicinal chemistry. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of these compounds, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier technique for the unambiguous structural elucidation of trifluoromethylthiolated products in solution. Its ability to probe the local chemical environment of specific nuclei provides a wealth of information about connectivity and spatial relationships within a molecule. In particular, ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1]
The Power of Multinuclear NMR in Structural Validation
A combined approach utilizing ¹H, ¹³C, and ¹⁹F NMR spectroscopy is typically employed for the comprehensive characterization of trifluoromethylthiolated compounds.
-
¹H NMR provides information on the proton environments within the molecule.
-
¹³C NMR reveals the carbon skeleton.
-
¹⁹F NMR is particularly diagnostic for the -SCF₃ group, with the chemical shift being highly sensitive to the electronic environment.[2][3][4]
The coupling between these nuclei provides crucial connectivity information. For instance, long-range ¹⁹F-¹³C couplings can be observed in Heteronuclear Multiple Bond Correlation (HMBC) spectra, definitively linking the trifluoromethyl group to the rest of the molecule.[5]
Below is a table summarizing typical NMR data for a selection of trifluoromethylthiolated compounds, illustrating the characteristic chemical shifts.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Phenyl(trifluoromethyl)sulfane | 7.66 (d), 7.52–7.46 (m), 7.46–7.38 (m) | Not reported in source | -42.77 (s)[6] |
| (4-methylphenyl)(trifluoromethyl)sulfane | 7.54 (d), 7.23 (d), 2.39 (s) | 141.42, 136.42, 133.19 (q), 130.28, 120.90, 21.32 | -43.22 (s)[6] |
| (4-methoxyphenyl)(trifluoromethyl)sulfane | 7.58 (t), 7.03 – 6.82 (m), 3.84 (s) | 161.95, 138.39, 133.40 (q), 115.02, 55.52 | -43.94 (s)[6] |
| (4-bromophenyl)(trifluoromethyl)sulfane | 7.60 – 7.54 (m), 7.52 (d) | 137.75, 132.90 (q), 132.81, 126.02, 123.44, 123.42 | -42.74 (s)[6] |
| 2-(trifluoromethylthio)aniline | 7.47 (d), 7.31 – 7.26 (m), 6.80 (d), 6.77 – 6.71 (m) | Not reported in source | -42.78 (s)[6] |
Chemical shifts are reported relative to an internal standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Data extracted from supporting information of published research.[6]
Comparison with Alternative Structural Validation Methods
While NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed structural information in solution. - Non-destructive. - ¹⁹F NMR is highly sensitive and specific for the target moiety.[1] | - Requires relatively pure samples in sufficient quantity. - Can be time-consuming for complex molecules. - Does not provide information on the solid-state structure. |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure in the solid state.[7] | - Requires a suitable single crystal, which can be difficult to obtain. - The solid-state conformation may not be the same as in solution. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight information. - Fragmentation patterns can give structural clues. - Very high sensitivity. | - Does not provide definitive information on isomerism (e.g., regiochemistry). - Can be destructive. |
In practice, a combination of these techniques is often used for unequivocal structure determination. For example, MS can confirm the molecular formula, while NMR provides the detailed connectivity, and X-ray crystallography can give the definitive solid-state structure.
Experimental Workflow and Protocols
The following section details a typical workflow for the validation of a novel trifluoromethylthiolated product structure using NMR.
Detailed Experimental Protocol: 1D ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified trifluoromethylthiolated product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
An internal standard is not always necessary for ¹⁹F NMR if an external reference is used, but for precise chemical shift determination, a known fluorine-containing compound can be added. CFCl₃ is the standard reference (0 ppm), but due to its environmental impact, other secondary standards are often used.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.
-
Commonly, ¹H decoupling is applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for the -SCF₃ group.[9]
-
Set the spectral width to encompass the expected chemical shift range for trifluoromethylthiolated compounds (typically around -40 to -45 ppm).[6]
-
The number of scans will depend on the sample concentration, but often 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the chemical shift to an appropriate standard (e.g., external CFCl₃ at 0 ppm).
-
Logical Relationship for Structure Elucidation
The process of elucidating the structure of a trifluoromethylthiolated product from NMR data follows a logical progression of integrating information from different experiments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Analytical Quantification of 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-[(Trifluoromethyl)thio]ethanamine, a compound of interest in pharmaceutical and agrochemical research due to its unique trifluoromethylthio moiety, is critical for pharmacokinetic studies, metabolic monitoring, and quality control. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of this and structurally similar compounds. The methods discussed range from direct analysis by mass spectrometry to indirect approaches requiring derivatization for chromatographic separation and detection.
Overview of Analytical Strategies
The quantification of this compound presents a challenge due to its chemical structure: a primary aliphatic amine and a trifluoromethylthio group. The lack of a strong chromophore makes direct UV-Vis detection difficult at low concentrations. Therefore, analytical strategies often rely on either highly sensitive mass spectrometry or derivatization to introduce a detectable tag.
The primary analytical techniques suitable for the quantification of this compound and its analogs, such as cysteamine, include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for direct analysis without the need for derivatization.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: Involves tagging the amine or a potential thiol group with a UV-active or fluorescent molecule for enhanced detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Suitable for volatile derivatives of the analyte, offering high chromatographic resolution.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the analysis of this compound analogs, primarily cysteamine, using various analytical techniques. This data provides a benchmark for the expected performance of these methods for the target analyte.
Table 1: LC-MS/MS Methods for Direct Quantification of Analogs
| Analyte | Matrix | LC Column | Mobile Phase | Ionization | LOQ | Linearity | Reference |
| Cysteamine | Plasma | HILIC | Acetonitrile/Ammonium Formate | ESI+ | 50 ng/mL | 50-5000 ng/mL | [1] |
| Cysteamine | Plasma | C18 | Methanol/Formic Acid | ESI+ | 1 µM | 1-100 µM | [1] |
Table 2: HPLC Methods with Pre-Column Derivatization of Analogs
| Derivatizing Agent | Functional Group | Detection | Analyte | Matrix | LOQ | Linearity | Reference |
| Monobromobimane (MBB) | Thiol | Fluorescence | Cysteamine | Plasma | 10 µM | 10-200 µM | [2] |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Cysteamine | Plasma | 5 µM | 5-100 µM | [2] |
| Dansyl Chloride | Primary Amine | Fluorescence | Polyamines | Urine | 0.1-0.5 µM | 0.5-20 µM | [2] |
| Phenylisothiocyanate | Primary Amine | UV (254 nm) | Amines | Various | ~10 pmol | - | [2] |
Table 3: GC-MS Methods with Derivatization of Analogs
| Derivatizing Agent | Functional Group | Analyte | Matrix | LOQ | Linearity | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine/Thiol | Cysteamine | Plasma | ~1 µg/mL | - | [2] |
| Trifluoroacetic anhydride (TFAA) | Amine | Amphetamines | Oral Fluid | 2.5-10 ng/mL | 5-1000 ng/mL | [3] |
Experimental Protocols
Detailed methodologies for the key analytical approaches are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.
Protocol 1: Direct Quantification by LC-MS/MS
This method is advantageous due to its high selectivity and minimal sample preparation.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining small polar molecules. A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: Quantification by HPLC with Amine Derivatization (OPA)
This protocol is suitable for laboratories equipped with HPLC systems with fluorescence detection.
-
Sample Preparation:
-
Perform protein precipitation as described in Protocol 1.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of borate buffer (pH 9.5).
-
-
Derivatization:
-
To the reconstituted sample, add 20 µL of o-phthalaldehyde (OPA) reagent (containing a thiol, such as 2-mercaptoethanol).
-
Incubate at room temperature for 2 minutes.
-
Add 10 µL of an internal standard solution (a derivatized analog).
-
-
HPLC Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks and other matrix components.
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~455 nm.
-
Protocol 3: Quantification by GC-MS with Derivatization (TFAA)
This method is an alternative for volatile analytes after derivatization.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the biological matrix using a suitable organic solvent after basification.
-
Evaporate the organic extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient to ensure good separation of the derivatized analyte.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
Conclusion
The choice of the analytical method for the quantification of this compound will depend on the available instrumentation, the required sensitivity, and the sample matrix.
-
LC-MS/MS is the recommended method for its high sensitivity, selectivity, and the ability to perform direct analysis, which simplifies sample preparation and reduces the risk of derivatization-related errors.
-
HPLC with fluorescence detection after derivatization is a viable and sensitive alternative when LC-MS/MS is not available. Derivatization of the primary amine group with reagents like OPA or dansyl chloride can provide excellent sensitivity.
-
GC-MS with derivatization can also be employed, particularly if this instrumentation is more readily accessible. However, the volatility of the derivatized analyte needs to be considered.
It is crucial to develop and validate the chosen method for the specific matrix of interest to ensure accurate and reliable quantification of this compound in research and development settings. The use of a stable isotope-labeled internal standard is highly recommended for all methods to correct for matrix effects and variations in sample processing.
References
Comparison of Trifluoromethylthiolation Methodologies
An in-depth comparison of methodologies for trifluoromethylthiolation, a critical reaction in modern drug discovery and materials science, is presented for researchers, scientists, and drug development professionals. The trifluoromethylthio (SCF3) group is highly valued for its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44), which can significantly enhance a molecule's cell-membrane permeability, metabolic stability, and overall bioactivity.[1][2][3] This guide provides a comparative overview of the primary strategies for introducing the SCF3 group—electrophilic, nucleophilic, and radical trifluoromethylthiolation—supported by experimental data and detailed protocols.
The direct introduction of the SCF3 moiety into organic molecules has evolved from using hazardous reagents like the gaseous and toxic trifluoromethylsulfenyl chloride (CF3SCl) to employing a range of stable, solid or liquid reagents under increasingly mild conditions.[4][5][6] Modern methods offer greater functional group tolerance and substrate scope, making them suitable for late-stage functionalization in drug development.[2][7] The choice of methodology typically depends on the substrate and the desired reactivity.
Electrophilic Trifluoromethylthiolation
This approach utilizes reagents that act as an "SCF3+" source, reacting with nucleophilic substrates such as electron-rich arenes, heterocycles, alkenes, and enolates.[2] A variety of shelf-stable and highly reactive electrophilic reagents have been developed to overcome the limitations of earlier, more hazardous options.[2][8]
Key Reagents and Characteristics:
-
N -Trifluoromethylthiosaccharin (Shen's Reagent): A highly reactive, shelf-stable solid. It is effective for a wide range of nucleophiles, including arenes, alcohols, amines, and thiols.[9][10] Its reactivity can be enhanced with Lewis or Brønsted acids.[11][12]
-
N -Trifluoromethylthiophthalimide: A solid reagent, also widely used, though generally less electrophilic than the saccharin-derived version.[5][6]
-
N -Trifluoromethylthiodibenzenesulfonimide (Billard's Reagent): One of the most electrophilic reagents available, capable of trifluoromethylthiolating even less reactive substrates without a catalyst.[6][10][13]
-
Hypervalent Iodine Reagents: These reagents were among the first shelf-stable options developed and show broad reactivity.[2][5]
The general workflow for selecting an electrophilic trifluoromethylthiolation strategy is outlined below.
Comparative Performance Data (Arenes and Heteroarenes):
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylindole | N-Trifluoromethylthiosaccharin | FeCl3 (5 mol%) | DCE | 50 | 12 | 92 | [11] |
| 1,3,5-Trimethoxybenzene | N-Trifluoromethylthiosaccharin | FeCl3 (5 mol%) | DCE | 50 | 12 | 95 | [11] |
| Anisole | N-Trifluoromethylthiosaccharin | FeCl3 (5 mol%), AgSbF6 (30 mol%) | DCE | 100 | 16 | 78 | [11] |
| Estradiol Derivative | N-Trifluoromethylthiosaccharin | FeCl3 (5 mol%), Ph2Se (10 mol%) | MeCN | 25 | 0.5 | 72 | [4] |
| Tyrosine Derivative | N-Trifluoromethylthiosaccharin | FeCl3 (5 mol%), Ph2Se (10 mol%) | MeCN | 25 | 0.5 | 65 | [4] |
DCE = 1,2-Dichloroethane
Nucleophilic Trifluoromethylthiolation
This strategy employs a reagent that delivers an "SCF3-" equivalent, typically to an electrophilic carbon center. The most common application is in transition-metal-catalyzed cross-coupling reactions to form C-SCF3 bonds.[1][14]
Key Reagents and Characteristics:
-
Copper(I) Trifluoromethanethiolate (CuSCF3): An effective nucleophilic reagent used for the trifluoromethylthiolation of aryl and vinyl halides.[5][15]
-
Silver Trifluoromethanethiolate (AgSCF3): A versatile reagent that can act as a nucleophilic source, but is also frequently used to initiate radical processes.[14][16][17] It is stable and easy to handle.
-
(Trifluoromethyl)trimethylsilane (TMSCF3): Can serve as a precursor to a nucleophilic CF3 source in the presence of sulfur and an activator.[18]
The general mechanism often involves a catalytic cycle with a transition metal like palladium, nickel, or gold.[1][19]
Comparative Performance Data (Cross-Coupling):
| Substrate (Ar-X) | Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoacetophenone | AgSCF3 | (MeDalphos)AuCl | MeDalphos | DCE | 50 | 97 | [19] |
| 4-Iodonitrobenzene | AgSCF3 | (MeDalphos)AuCl | MeDalphos | DCE | 50 | 95 | [19] |
| 2-Iodothiophene | AgSCF3 | (MeDalphos)AuCl | MeDalphos | DCE | 50 | 85 | [19] |
| (E)-β-Bromostyrene | AgSCF3 | (MeDalphos)AuCl | MeDalphos | DCE | 50 | 81 | [19] |
Radical Trifluoromethylthiolation
This method involves the generation of the trifluoromethylthio radical (•SCF3), which can add to unsaturated bonds or participate in C-H functionalization.[20] These reactions are often initiated by photoredox catalysis, thermal decomposition, or oxidative processes, offering mild conditions and unique reactivity.[20][21]
Key Reagents and Pathways:
-
Radical Precursors: AgSCF3, N-trifluoromethylthiosaccharin, and trifluoromethanesulfonic anhydride (Tf2O) can all serve as sources of the •SCF3 radical under the right conditions.[3][14][22][23]
-
Photoredox Catalysis: Visible-light photocatalysis has become a powerful tool for generating •SCF3 radicals under exceptionally mild conditions, enabling reactions like the hydrotrifluoromethylthiolation of alkenes.[3][24]
-
Decarboxylative Trifluoromethylthiolation: Aliphatic carboxylic acids can be converted to their trifluoromethylthiolated analogues via a silver-mediated radical decarboxylation process.[16]
Comparative Performance Data (Radical Reactions):
| Substrate | Reagent | Initiator/Catalyst | Solvent | Temp | Yield (%) | Reference |
| Styrene (Hydro-trifluoromethylthiolation) | Tf2O / PPh2Me | fac-Ir(ppy)3 / Blue LED | MeCN | RT | 82 | [23] |
| 1-Octene (Hydro-trifluoromethylthiolation) | Tf2O / PPh2Me | fac-Ir(ppy)3 / Blue LED | MeCN | RT | 75 | [23] |
| Phenylpropiolic Acid (Decarboxylative) | AgSCF3 | K2S2O8 | DMSO | 60°C | 78 | [16] |
| Cyclohexanecarboxylic Acid (Decarboxylative) | AgSCF3 | K2S2O8 | MeCN/H2O | 80°C | 61 | [16] |
| Styrene (Trifluoromethylthiolation-Trifluoromethylation) | N-thio-saccharin + CF3SO2Na | fac-Ir(ppy)3 / Blue LED | DMA | RT | 71 | [3] |
RT = Room Temperature
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a key electrophilic reagent and a catalytic trifluoromethylthiolation reaction.
Protocol 1: Preparation of N-Trifluoromethylthiosaccharin
This procedure details the synthesis of a widely used electrophilic trifluoromethylthiolating reagent from inexpensive starting materials.[9]
A. Synthesis of N-Chlorosaccharin:
-
A 500 mL round-bottom flask is charged with saccharin (18.0 g, 98.3 mmol, 1.0 equiv) and methanol (350 mL).
-
The resulting suspension is stirred vigorously under a nitrogen atmosphere.
-
tert-Butyl hypochlorite (13.9 g, 128 mmol, 1.3 equiv) is added in one portion. The suspension briefly clarifies before a large amount of white precipitate forms.[9]
-
The mixture is stirred for 5 minutes, then allowed to settle for 5 minutes.
-
The precipitate is collected by vacuum filtration and rinsed with petroleum ether (100 mL) to yield N-chlorosaccharin as a white solid.
B. Synthesis of AgSCF3: Note: This procedure involves toxic and volatile reagents and should be performed in a well-ventilated fume hood.
-
A flask is charged with silver(I) fluoride (AgF) and acetonitrile (MeCN).
-
Carbon disulfide (CS2) is added, and the mixture is heated to 80 °C for 12 hours.[9]
-
After cooling, the resulting solid (AgSCF3) is collected and dried.
C. Synthesis of N-Trifluoromethylthiosaccharin:
-
A flask is charged with the prepared N-chlorosaccharin (5.0 g, 23.0 mmol, 1.0 equiv), AgSCF3 (5.2 g, 25.3 mmol, 1.1 equiv), and acetonitrile (100 mL).[9]
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is filtered through a pad of Celite to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in dichloromethane and filtered again through Celite to ensure purity.[9]
-
The solvent is evaporated to afford N-trifluoromethylthiosaccharin as a white solid (yields typically 61-77%).[9]
Protocol 2: Lewis Acid-Catalyzed Trifluoromethylthiolation of N-Methylindole
This protocol is a representative example of an electrophilic C-H trifluoromethylthiolation of an electron-rich heterocycle.[11]
-
To a sealed tube are added N-methylindole (0.2 mmol, 1.0 equiv), N-trifluoromethylthiosaccharin (0.21 mmol, 1.05 equiv), and iron(III) chloride (FeCl3, 5 mol%).[11]
-
Anhydrous 1,2-dichloroethane (DCE, 2 mL) is added as the solvent.
-
The tube is sealed under an argon atmosphere.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the trifluoromethylthiolated product in high yield (typically >90%).[11]
References
- 1. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing the Purity of Synthesized Trifluoromethylthio Compounds
The incorporation of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability and cell permeability of drug candidates. Consequently, the development of robust and accurate analytical methodologies for assessing the purity of synthesized trifluoromethylthio compounds is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Overview of Core Analytical Techniques
The purity assessment of trifluoromethylthio compounds predominantly relies on a combination of spectroscopic and chromatographic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. The most commonly employed techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, which provides direct quantitative information about the fluorine-containing species in a sample. ¹H and ¹³C NMR are also essential for structural elucidation and the identification of non-fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique, typically coupled with a UV detector, used to separate the target compound from its impurities and degradation products. It is the workhorse for purity determination in many pharmaceutical labs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable trifluoromethylthio compounds and for identifying residual solvents from the synthesis.
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the properties of the compound, the expected impurities, and the desired level of sensitivity.
Quantitative ¹⁹F NMR vs. HPLC for Purity Determination
Quantitative ¹⁹F NMR (qNMR) and HPLC with UV detection are the two primary methods for determining the absolute purity of a synthesized trifluoromethylthio compound.
¹⁹F NMR offers a direct and primary method of quantification without the need for a specific reference standard of the analyte. The integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for a highly accurate purity assessment when compared against an internal standard of known purity and concentration.
HPLC-UV , on the other hand, is a comparative technique that relies on the response of a UV detector. While highly sensitive and excellent for impurity profiling, its accuracy for absolute quantification depends on the availability of a well-characterized reference standard of the target compound.
Below is a table summarizing the key performance characteristics of each technique for the purity assessment of a hypothetical trifluoromethylthio-containing active pharmaceutical ingredient (API).
Table 1: Comparison of Quantitative ¹⁹F NMR and HPLC-UV for Purity Assessment
| Parameter | Quantitative ¹⁹F NMR (qNMR) | HPLC-UV |
| Principle | Absolute quantification against an internal standard | Relative quantification against a reference standard |
| Selectivity | Excellent for fluorinated compounds; unique chemical shifts for the -SCF₃ group | Dependent on chromatographic separation and chromophore |
| Limit of Detection (LOD) | ~0.05 - 0.1% | ~0.01 - 0.05% |
| Limit of Quantitation (LOQ) | ~0.1 - 0.2% | ~0.05 - 0.1% |
| Precision (RSD) | < 1% | < 2% |
| Accuracy | High, as it's a primary ratio method | High, but dependent on the purity of the reference standard |
| Sample Throughput | Moderate | High |
| Key Advantage | No need for an identical reference standard of the analyte | Excellent for resolving and quantifying multiple impurities |
GC-MS vs. HPLC for Impurity and Residual Solvent Analysis
The choice between GC and HPLC for impurity analysis is largely dictated by the volatility and thermal stability of the trifluoromethylthio compound and its potential impurities.
-
GC-MS is the preferred method for analyzing volatile impurities and, crucially, for identifying and quantifying residual solvents from the synthesis (e.g., hexane, ethyl acetate, dichloromethane). Many trifluoromethylthio compounds themselves may be sufficiently volatile for GC-MS analysis.
-
HPLC is more versatile for non-volatile or thermally labile compounds, which is common for larger, more complex pharmaceutical molecules. It is the standard for analyzing impurities that are structurally similar to the main compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment.
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol describes the determination of the purity of a synthesized trifluoromethylthio compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the trifluoromethylthio compound into a clean vial.
-
Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., 4,4'-Difluorobenzophenone or another fluorinated compound with a known purity and a distinct ¹⁹F NMR signal) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.
-
-
NMR Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Acquire the ¹⁹F NMR spectrum using a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate the distinct signals for the -SCF₃ group of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 2: HPLC-UV for Purity Analysis and Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for purity determination.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard at a concentration of ~1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the synthesized compound at the same concentration.
-
Create a series of dilutions from the stock solution to establish linearity and determine the LOD and LOQ.
-
-
HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λₘₐₓ of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity by area percent:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
For quantitative analysis of impurities, use a calibration curve generated from standards of known impurities if available.
-
Protocol 3: GC-MS for Volatile Impurities and Residual Solvents
This protocol is for the analysis of residual solvents and volatile impurities.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized compound (e.g., 50 mg) in a suitable, high-purity solvent that does not interfere with the analysis (e.g., DMSO), to a final concentration of ~50 mg/mL.
-
Prepare a standard solution containing the expected residual solvents at known concentrations.
-
-
GC-MS Method Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-500 amu
-
-
Data Analysis:
-
Identify residual solvents and volatile impurities by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify the amount of each residual solvent by comparing the peak area to that of the prepared standard.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a typical workflow for the synthesis and purity assessment of trifluoromethylthio compounds and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for the synthesis and purity assessment of trifluoromethylthio compounds.
Caption: Decision tree for selecting the appropriate analytical technique.
A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry. This functional group can profoundly alter a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making it a valuable tool in drug design. The two primary strategies for introducing the SCF3 group are electrophilic and nucleophilic trifluoromethylthiolation. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.
Core Concepts: Electrophilic vs. Nucleophilic Approaches
At its heart, the choice between electrophilic and nucleophilic trifluoromethylthiolation hinges on the electronic nature of the substrate and the desired bond formation.
-
Electrophilic Trifluoromethylthiolation involves the reaction of a nucleophilic substrate (e.g., enolates, thiols, indoles) with a reagent that delivers a formal "SCF3+" cation. These reagents are typically hypervalent iodine compounds or sulfonium salts.
-
Nucleophilic Trifluoromethylthiolation , conversely, employs a reagent that acts as a source of a nucleophilic "SCF3-" anion. This anion then reacts with an electrophilic substrate, such as an aryl or alkyl halide. Often, these reactions are mediated by transition metals like copper.[1]
The fundamental difference in their reactivity profiles dictates the types of substrates each method is best suited for and the reaction conditions required.
Comparative Performance: A Data-Driven Overview
The following tables summarize quantitative data from the literature to provide a comparative overview of the two methods across different substrate classes.
Table 1: Trifluoromethylthiolation of Thiophenols
| Entry | Substrate | Reagent | Method | Conditions | Yield (%) | Reference |
| 1 | 4-Methylthiophenol | PhNHSCF3 | Electrophilic | MSA (1.3 equiv), CH2Cl2, rt, 12 h | 82 | [2][3] |
| 2 | 4-Methoxythiophenol | PhNHSCF3 | Electrophilic | MSA (1.2 equiv), CH2Cl2, rt, 12 h | 76 | [2][3] |
| 3 | 4-Hydroxythiophenol | PhNHSCF3 | Electrophilic | MSA (1.2 equiv), CH2Cl2, rt, 12 h | 70 | [3] |
| 4 | 2,4,6-Trimethylthiophenol | PhNHSCF3 | Electrophilic | TfOH (1.2 equiv), CH2Cl2, rt, 12 h | 85 | [3] |
Table 2: Trifluoromethylthiolation of Indoles
| Entry | Substrate | Reagent | Method | Conditions | Yield (%) | Reference |
| 1 | Indole | TFSP | Electrophilic | CH3CN, 80 °C, 2 h | 78 | [4] |
| 2 | N-Methylindole | TFSP | Electrophilic | CH3CN, 80 °C, 2 h | 71 | [4] |
| 3 | 5-Methoxyindole | TFSP | Electrophilic | CH3CN, 80 °C, 2 h | 85 | [4] |
| 4 | 5-Bromoindole | TFSP | Electrophilic | CH3CN, 80 °C, 2 h | 82 | [4] |
Direct comparative data for the nucleophilic trifluoromethylthiolation of indoles is limited in the searched literature, hence the focus on the electrophilic method.
Table 3: Trifluoromethylthiolation of Aryl Halides (Nucleophilic Approach)
| Entry | Substrate | Reagent | Method | Conditions | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | [Cu(bpy)(SCF3)]n | Nucleophilic | DMF, 100 °C, 12 h | 95 | [5] |
| 2 | 4-Iodonitrobenzene | [Cu(bpy)(SCF3)]n | Nucleophilic | DMF, 100 °C, 12 h | 98 | [5] |
| 3 | Methyl 4-iodobenzoate | [Cu(bpy)(SCF3)]n | Nucleophilic | DMF, 100 °C, 12 h | 92 | [5] |
| 4 | 4-Iodobromobenzene | [Cu(bpy)(SCF3)]n | Nucleophilic | DMF, 100 °C, 12 h | 96 | [5] |
This table highlights the efficiency of the nucleophilic approach for the trifluoromethylthiolation of electron-deficient aryl iodides.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generalized pathways for electrophilic and nucleophilic trifluoromethylthiolation.
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]
A Comparative Guide to Trifluoromethylthiolation Reagents: Benchmarking Against Togni Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal chemistry and drug development. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and bioavailability. A variety of reagents have been developed for trifluoromethylthiolation, each with its own advantages and limitations. This guide provides a comparative overview of key electrophilic trifluoromethylthiolating agents, with a particular focus on benchmarking against the well-established Togni reagents. While this guide aims to be comprehensive, it is important to note the limited publicly available data for direct comparisons of 2-[(Trifluoromethyl)thio]ethanamine's reactivity.
Togni Reagents in Trifluoromethylthiolation
Togni reagents, specifically Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are versatile hypervalent iodine compounds primarily known for electrophilic trifluoromethylation.[1][2] While their primary application is the introduction of a CF3 group, they can also participate in trifluoromethylthiolation reactions, often through a radical mechanism.[3]
The reaction of enamines with Togni reagent in the presence of a copper catalyst, for instance, leads to the formation of β-trifluoromethylated enamines.[3] This transformation proceeds under mild conditions and demonstrates the utility of Togni reagents in forming C-SCF3 bonds.
A Broader Look: Other Electrophilic Trifluoromethylthiolating Reagents
Beyond Togni reagents, a range of powerful electrophilic trifluoromethylthiolating agents have been developed. These reagents often offer higher reactivity and broader substrate scope for direct trifluoromethylthiolation. Key examples include N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide. These reagents have been shown to be effective for the trifluoromethylthiolation of a wide variety of nucleophiles, including thiols, β-keto esters, and electron-rich aromatic compounds.[4][5]
Quantitative Data Summary
The following table summarizes the performance of different electrophilic trifluoromethylthiolating reagents in various reactions. It is important to note that direct comparative data under identical conditions is often unavailable, and the presented data is compiled from different studies.
| Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| Togni Reagent II / CuI | Enamine | β-Trifluoromethylated enamine | 23 | [3] |
| N-Trifluoromethylthiosaccharin / TMSCl / DBU | Glycal | 2-Trifluoromethylthioglycal | Good yields | [6] |
| N-Trifluoromethylthiosaccharin / FeCl3 / Diphenyl selenide | 2,3-Dihydrobenzofuran | 2,3-Dihydro-5-(trifluoromethylthio)benzofuran | 87 | [7] |
| N-Trifluoromethylthiosaccharin / FeCl3 / Diphenyl selenide | 4-Methylanisole | 2-(Trifluoromethylthio)-4-methylanisole | 67 | [7] |
| N-Trifluoromethylthiodibenzenesulfonimide / KF | Difluoro enol silyl ether | α-Trifluoromethylthio-α,α-difluoro ketone | 71-78 | [8] |
Experimental Protocols
General Procedure for Trifluoromethylthiolation of Difluoro Enol Silyl Ethers with N-Trifluoromethylthiodibenzenesulfonimide[8]
To a mixture of the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (1.0 equiv), and potassium fluoride (1.0 equiv) is added dry acetonitrile (0.5 mL) in a glovebox. The reaction mixture is stirred at room temperature for 3 hours. After the reaction is complete, the solvent is evaporated, and the product is isolated by silica gel column chromatography.
General Procedure for the Trifluoromethylthiolation of Arenes using N-Trifluoromethylthiosaccharin with Dual Lewis Acid/Lewis Base Catalysis[7]
To a mixture of the arene (0.160 mmol), N-(trifluoromethylthio)saccharin (1.1 equiv), iron(III) chloride (5.0 mol %), and diphenyl selenide (5.0 mol %) in a suitable solvent, the reaction mixture is stirred at room temperature or 40 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified by flash column chromatography.
Mechanistic Insights & Visualizations
The following diagrams illustrate the proposed mechanisms for trifluoromethylation and trifluoromethylthiolation reactions involving Togni reagents and other electrophilic SCF3 donors.
Caption: Proposed radical mechanism for Togni reagent-mediated trifluoromethylation.
Caption: General mechanism for electrophilic trifluoromethylthiolation.
The Case of this compound
A comprehensive search of the scientific literature did not yield specific experimental data or benchmarking studies for this compound as a trifluoromethylthiolating agent. Based on its structure, which features a primary amine and a trifluoromethylthio group, one can hypothesize its potential reactivity. The amine functionality could act as a directing group or a site for derivatization to modulate its reactivity. The SCF3 group could potentially be delivered through either a nucleophilic or an electrophilic pathway, depending on the reaction conditions and the other reagents employed. However, without experimental validation, its efficacy and comparison to established reagents like Togni reagents remain speculative.
Conclusion
Togni reagents, while primarily utilized for trifluoromethylation, demonstrate utility in specific trifluoromethylthiolation reactions. However, for a broader and more direct approach to introducing the SCF3 group, other electrophilic reagents such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide often provide higher yields and wider substrate applicability. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and the target molecule. Further research into the reactivity of novel reagents such as this compound is warranted to expand the toolkit available to synthetic chemists.
References
- 1. Togni Reagent II - Enamine [enamine.net]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Trifluoromethylthiolation of glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantioselective Trifluoromethylthiolation Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Methodologies for Asymmetric C-SCF₃ Bond Formation
The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is a strategy of growing importance in medicinal chemistry and drug development. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. Achieving this transformation enantioselectively is crucial for the synthesis of chiral drug candidates. This guide provides a comparative overview of prominent enantioselective trifluoromethylthiolation methods, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Key Methodologies
The following tables summarize the performance of leading enantioselective trifluoromethylthiolation methods across different substrate classes. The data highlights the catalyst, SCF₃ source, reaction conditions, and the resulting yields and enantioselectivities.
Table 1: Enantioselective Trifluoromethylthiolation of Oxindoles
| Catalyst | SCF₃ Source | Substrate Scope | Yield (%) | ee (%) | Reference |
| Quinine | N-(Trifluoromethylthio)phthalimide | Various 3-substituted oxindoles | 75-98 | 85-96 | [1][2] |
| Quinidine | in situ generated electrophilic SCF₃ | Various 3-substituted oxindoles | 82-95 | 88-97 | [3] |
Table 2: Enantioselective Trifluoromethylthiolation of β-Ketoesters
| Catalyst | SCF₃ Source | Substrate Scope | Yield (%) | ee (%) | Reference |
| Quinine | Trifluoromethylthiolated hypervalent iodine reagent | Indanone-derived β-ketoesters | 81-97 | 93-97 | [4][5] |
| Quinidine | N-(Trifluoromethylthio)phthalimide | Indanone-derived β-ketoesters | 85-99 | 90-98 | [6] |
| (DHQD)₂PHAL | Phthalimide-SCF₂COAr | Various β-ketoesters | Moderate | up to 93 |
Table 3: Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Propargyl Sulfonates
| Ligand | SCF₃ Source | Substrate Scope | Yield (%) | ee (%) | Reference |
| PyBox | AgSCF₃ | Secondary propargyl sulfonates | 65-95 | 85-97 | [7][8] |
Experimental Protocols
Detailed methodologies for the key enantioselective trifluoromethylthiolation reactions are provided below.
Protocol 1: Organocatalytic Enantioselective Trifluoromethylthiolation of Oxindoles with Cinchona Alkaloids
This protocol is adapted from the work of Rueping and co-workers.[1][2]
Materials:
-
3-Substituted oxindole (1.0 equiv)
-
N-(Trifluoromethylthio)phthalimide (1.2 equiv)
-
Quinine (0.1 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a dried reaction vessel, add the 3-substituted oxindole and quinine.
-
Dissolve the solids in dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the specified temperature (typically -20 °C to -78 °C).
-
Add N-(trifluoromethylthio)phthalimide in one portion.
-
Stir the reaction mixture at the same temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated oxindole.
Protocol 2: Organocatalytic Enantioselective Trifluoromethylthiolation of β-Ketoesters with Quinine
This protocol is based on the method developed by Shen and co-workers.[4][5]
Materials:
-
β-Ketoester (1.0 equiv)
-
Trifluoromethylthiolated hypervalent iodine reagent (1.1 equiv)
-
Quinine (0.2 equiv)
-
Toluene as solvent
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the β-ketoester and quinine in toluene.
-
Add the trifluoromethylthiolated hypervalent iodine reagent to the solution.
-
Stir the reaction mixture at 40 °C for the time indicated by reaction monitoring (typically 24-48 hours).
-
After completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.
-
Purify the product by flash column chromatography to yield the enantiomerically enriched α-trifluoromethylthio-β-ketoester.
Protocol 3: Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates
This protocol is adapted from the work on copper-catalyzed nucleophilic trifluoromethylthiolation.[7][8]
Materials:
-
Secondary propargyl sulfonate (1.0 equiv)
-
AgSCF₃ (1.5 equiv)
-
Cu(OTf)₂ (0.1 equiv)
-
PyBox ligand (0.12 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a dried Schlenk tube, add Cu(OTf)₂ and the PyBox ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add dichloromethane and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
In a separate flask, dissolve the secondary propargyl sulfonate and AgSCF₃ in dichloromethane.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Add 2,6-lutidine to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., -40 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the discussed enantioselective trifluoromethylthiolation methods.
References
- 1. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. In situ generation of electrophilic trifluoromethylthio reagents for enantioselective trifluoromethylthiolation of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
Proper Disposal of 2-[(Trifluoromethyl)thio]ethanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-[(Trifluoromethyl)thio]ethanamine, a compound containing both a trifluoromethyl group and a thioether amine structure, is critical to ensure laboratory safety and environmental protection. Due to its likely hazardous nature, direct disposal into standard waste streams is inappropriate. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical, emphasizing waste segregation and preparation for professional disposal by a licensed facility.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) if available. For novel or uncharacterized compounds, a risk assessment should be conducted. Based on analogous compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is required to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.[1][2]
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to create a barrier and prevent spreading.[1][3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Waste Disposal: The sealed container with the spill cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended without a validated and well-understood procedure due to the potential for hazardous reactions and byproducts.
Step 1: Waste Collection and Segregation
-
Collect Waste: Collect all waste containing this compound, including pure compound, contaminated solutions, and solid materials (e.g., contaminated filter paper, absorbent materials), in a dedicated and compatible waste container.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless they are known to be compatible. Specifically, keep halogenated waste separate from non-halogenated waste, as this can affect the cost and method of disposal.[5] Store acids and bases separately.[6]
Step 2: Container Selection and Labeling
-
Container Choice: Use a robust, leak-proof container that is chemically compatible with the waste. For liquids, do not fill the container to more than 90% capacity to allow for expansion.[7]
-
Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components
-
The approximate concentration and quantity
-
The date accumulation started
-
The associated hazards (e.g., Toxic, Irritant)
-
Step 3: Temporary Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][8] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[5]
-
Segregation: Ensure incompatible wastes are segregated within the storage area.[6][9]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and face shield. |
| Skin Protection | Chemically resistant gloves (nitrile or neoprene), flame-resistant lab coat, long pants, closed-toe shoes. |
| Respiratory Protection | Work exclusively in a certified chemical fume hood. A respirator may be needed for spill cleanup outside a hood. |
Table 2: Waste Management Summary
| Aspect | Procedure |
| Waste Type | Hazardous Chemical Waste (likely halogenated) |
| Container | Leak-proof, chemically compatible, with a secure screw-top cap. |
| Labeling | "Hazardous Waste" with full chemical name, concentration, date, and hazard information. |
| Storage | Designated satellite accumulation area with secondary containment. Segregated from incompatible materials. |
| Disposal Method | Collection by a licensed hazardous waste disposal company via the institution's EHS department. |
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 2. westlab.com [westlab.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. trdsf.com [trdsf.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. hydepark-environmental.com [hydepark-environmental.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2-[(Trifluoromethyl)thio]ethanamine
Essential Safety and Handling Guide for 2-[(Trluoromethyl)thio]ethanamine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[(Trifluoromethyl)thio]ethanamine was not available at the time of this writing. The following guidance is based on the available data for its hydrochloride salt, 2-((Trifluoromethyl)thio)ethanamine hydrochloride, and other structurally similar compounds. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's safety office for specific handling and disposal protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Quantitative Data
The following data is for 2-((Trifluoromethyl)thio)ethanamine hydrochloride, the hydrochloride salt of the compound of interest.
| Property | Value | Source |
| Molecular Formula | C3H7ClF3NS | PubChem CID: 91926049[1] |
| Molecular Weight | 181.61 g/mol | PubChem CID: 91926049[1][2] |
| Monoisotopic Mass | 180.9939826 Da | PubChem CID: 91926049[1][2] |
| Topological Polar Surface Area | 51.3 Ų | PubChem CID: 91926049[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 91926049[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 91926049 |
| Rotatable Bond Count | 2 | PubChem CID: 91926049[2] |
Operational Plan: Safe Handling
Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Ensure adequate ventilation in the storage area.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
Based on the hazards of structurally similar compounds, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the lack of specific data, nitrile or neoprene gloves are a reasonable starting point, but it is recommended to consult glove manufacturer compatibility charts. Inspect gloves for any signs of degradation before and during use.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][4]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Containerization:
-
Collect all waste (liquid and solid) in clearly labeled, sealed, and chemically compatible containers.
-
Do not mix with incompatible wastes.
-
-
Disposal Method:
Experimental Protocols: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Spill Response
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated (if safe to do so).
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Visual Workflow for Safe Handling and Disposal
References
- 1. 2-((Trifluoromethyl)thio)ethanamine hydrochloride | C3H7ClF3NS | CID 91926049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. glfc.org [glfc.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
